Whitepaper: Synthesis and Mechanistic Evaluation of Benzyl 3-hydroxypropylmethylcarbamate Executive Summary Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9), commonly referred to as N-Cbz-N-methyl-3-aminopropanol...
Author: BenchChem Technical Support Team. Date: March 2026
Whitepaper: Synthesis and Mechanistic Evaluation of Benzyl 3-hydroxypropylmethylcarbamate
Executive Summary
Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9), commonly referred to as N-Cbz-N-methyl-3-aminopropanol, is a critical bifunctional intermediate utilized extensively in the pharmaceutical industry. Characterized by a molecular weight of 223.27 g/mol and the empirical formula C12H17NO3[1][2], this compound is a foundational building block in the synthesis of central nervous system (CNS) agents, anesthetics, and complex prodrug architectures[3][4].
The primary synthetic challenge lies in achieving absolute chemoselectivity: precisely protecting the secondary amine while preserving the primary alcohol for downstream functionalization. This technical guide outlines the theoretical justification, causality-driven reaction conditions, and a self-validating experimental protocol for synthesizing this molecule with high yield and purity.
Retrosynthetic Strategy & Reaction Logic
The most direct and atom-economical route to Benzyl 3-hydroxypropylmethylcarbamate is the N-benzyloxycarbonylation of 3-(methylamino)propan-1-ol using Benzyl chloroformate (Cbz-Cl)[5].
While it is chemically feasible to first synthesize a carbamate from 3-aminopropanol followed by selective N-methylation, such a route is fraught with over-methylation risks and necessitates complex protective group maneuvering. Therefore, direct Cbz protection of the commercially available N-methylated amino alcohol is the industry standard[6].
Synthesis pathway for Benzyl 3-hydroxypropylmethylcarbamate.
The Causality of Chemoselectivity
In bifunctional amino alcohols, the secondary amine is intrinsically more nucleophilic than the primary hydroxyl group[7]. However, the electrophilicity of Cbz-Cl is high enough that, under thermodynamic control (elevated temperatures or excess equivalents), undesirable O-acylation leading to carbonates or di-protected species can easily occur[7][8].
To engineer a self-validating and highly selective system, we enforce kinetic control . By conducting the reaction at 0 °C and utilizing a mildly basic biphasic system (Schotten-Baumann conditions), the reaction heavily favors the kinetically superior amine nucleophile.
Kinetic control overriding thermodynamic O-acylation in amino alcohols.
Step-by-Step Experimental Protocol
The following methodology leverages a biphasic Dichloromethane (DCM) / saturated aqueous sodium bicarbonate (
) system. This setup acts as a continuous acid scavenger: the byproduct is driven into the aqueous layer where it is neutralized, preventing the irreversible protonation of the amine nucleophile without relying on harsh organic bases that could catalyze O-acylation[6][7].
System Initialization: In a flame-dried 100 mL round-bottom flask, dissolve 3-(methylamino)propan-1-ol (10 mmol) in 20 mL of DCM. Add 20 mL of saturated aqueous
.
Thermal Regulation: Submerge the reaction vessel in an ice bath and allow it to equilibrate to 0 °C for 10 minutes. Scientific Rationale: Reducing the kinetic energy pool narrows the reactivity spectrum, exclusively permitting the lower-activation-energy N-acylation pathway to proceed.
Electrophile Introduction: Dissolve Cbz-Cl (10.5 mmol) in 5 mL of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30 minutes.
Observation: Mild effervescence (
evolution) will be observed as the byproduct reacts with the bicarbonate phase.
System Validation: Dropwise addition ensures the localized concentration of Cbz-Cl remains low, preventing over-reaction.
Propagation: Remove the ice bath. Allow the heterogeneous mixture to warm to room temperature (20-25 °C) and stir for an additional 2-3 hours.
Quenching & Organic Phase Isolation: Transfer the mixture to a separatory funnel. Extract the organic phase. Wash the organic phase sequentially with 1M
(15 mL) and brine (15 mL).
Scientific Rationale: The 1M
wash is a critical purification node; it efficiently protonates and strips away any unreacted starting amine into the aqueous waste, preventing downstream purification bottlenecks[7].
Desiccation & Concentration: Dry the organic layer over anhydrous
. Filter and evaporate the solvent in vacuo using a rotary evaporator.
Final Polish: Purify the resulting crude oil via silica gel flash column chromatography using a Hexanes/Ethyl Acetate gradient to yield the pure colorless to light-yellow liquid product[9].
Quantitative Data & Analytical Benchmarks
To ensure trustworthiness in the synthesized batch, operators should compare derived properties against the standard benchmark values documented for CAS 887757-51-9[2][9].
Parameter
Benchmark Data
Justification / Significance
Molecular Weight
223.27 g/mol
Matches the theoretical mass of .
Physical Form
Colorless to light-yellow liquid
Indicates absence of heavily conjugated impurities.
Purity Target
95% - 98% (HPLC/GC)
Required threshold for downstream pharmaceutical syntheses.
1H-NMR Keys (Expected)
7.35 ppm (m, 5H)
Confirmation of the integral benzyl aromatic ring.
1H-NMR Keys (Expected)
5.12 ppm (s, 2H)
Confirmation of the benzylic protons adjacent to oxygen.
1H-NMR Keys (Expected)
2.95 ppm (s, 3H)
Corresponds to the N-methyl group (often shows rotamers).
References
ResearchGate. How can we protect an amino group leaving an alcohol group free? (Community Protocol Discussion on Chemoselectivity). Retrieved from[Link]
American Chemical Society (ACS). Synthesis of Fluorous Photolabile Aldehyde and Carbamate and Alkyl Carbamate Protecting Groups for Carbohydrate-Associated Amines. Organic Letters. Retrieved from [Link]
An In-depth Technical Guide to Benzyl 3-hydroxypropylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 3-hydroxypropylmethylcarbamate is a carbamate derivative with potential applications in medicinal chemistry and drug development. Its struct...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-hydroxypropylmethylcarbamate is a carbamate derivative with potential applications in medicinal chemistry and drug development. Its structure, incorporating a benzyl carbamate protecting group, a flexible propyl chain with a terminal hydroxyl group, and an N-methyl substitution, presents a unique combination of functionalities that could be leveraged in the design of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and detailed analytical methodologies for the characterization of Benzyl 3-hydroxypropylmethylcarbamate. While specific biological activity for this compound has not been extensively reported, this document explores potential applications based on the known roles of carbamates and N-methylated compounds in drug discovery, offering a valuable resource for researchers interested in this and related molecules.
Introduction
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its stability and its role as a bioisostere for amide bonds, which can enhance metabolic stability against proteases.[1] The incorporation of a benzyl carbamate (Cbz or Z) group, a widely used protecting group for amines in peptide synthesis, further highlights the synthetic utility of molecules like Benzyl 3-hydroxypropylmethylcarbamate.[2] The presence of an N-methyl group can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency and metabolic stability, a phenomenon sometimes referred to as the "magic methyl effect".[3][4]
This technical guide aims to provide a detailed exploration of Benzyl 3-hydroxypropylmethylcarbamate, a molecule at the intersection of these important chemical motifs. While it is not a widely studied compound, its structural features suggest potential as a building block or a lead compound in various drug discovery programs. This document will serve as a foundational resource, offering insights into its synthesis, characterization, and potential utility.
Chemical and Physical Properties
Direct experimental data for Benzyl 3-hydroxypropylmethylcarbamate is not extensively available in the public domain. The properties listed below are a combination of data from chemical suppliers and predicted values based on its structure and data from analogous compounds.
Soluble in most organic solvents (e.g., methanol, ethanol, dichloromethane, ethyl acetate). Limited solubility in water (predicted).
Storage
Store at room temperature in a dry, well-ventilated area.
Synthesis and Purification
The most direct and plausible synthetic route to Benzyl 3-hydroxypropylmethylcarbamate involves the reaction of the secondary amino alcohol, N-methyl-3-aminopropanol, with benzyl chloroformate. This is a standard method for the formation of benzyl carbamates from amines.[7][8]
Synthesis of the Precursor: N-methyl-3-aminopropanol
The key precursor, N-methyl-3-aminopropanol (CAS 42055-15-2), is commercially available. However, for researchers needing to synthesize it, a common method is the reductive amination of 3-aminopropanol with formaldehyde, or the reduction of a suitable amide or ester precursor.
Synthesis of Benzyl 3-hydroxypropylmethylcarbamate
This protocol describes the N-protection of N-methyl-3-aminopropanol using benzyl chloroformate.
Benzyl 3-hydroxypropylmethylcarbamate (CAS 887757-51-9): Structural Profiling and Synthetic Applications in Drug Discovery
Executive Summary In advanced drug development, the precise control of molecular architecture requires bifunctional building blocks that offer orthogonal reactivity. As a Senior Application Scientist specializing in synt...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In advanced drug development, the precise control of molecular architecture requires bifunctional building blocks that offer orthogonal reactivity. As a Senior Application Scientist specializing in synthetic methodology, I frequently leverage Benzyl 3-hydroxypropylmethylcarbamate (also known as N-Cbz-N-methyl-3-aminopropanol) to construct complex active pharmaceutical ingredients (APIs)[1]. This compound is heavily utilized as an intermediate in the synthesis of central nervous system (CNS) agents and anesthetics, where its structure allows for targeted modifications into active compounds with sedative or hypnotic properties[2].
This technical guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven, self-validating experimental protocols designed for research and drug development professionals.
Physicochemical Profiling & Structural Analysis
Benzyl 3-hydroxypropylmethylcarbamate consists of a 3-aminopropanol backbone where the secondary amine is methylated and masked by a carboxybenzyl (Cbz) protecting group[1]. This leaves the terminal primary hydroxyl group free for downstream functionalization.
The strategic selection of this specific building block lies in its structural duality. The Cbz group provides robust steric and electronic shielding of the nitrogen atom, preventing unwanted nucleophilic attacks or polymerization during harsh oxidative or alkylating conditions applied to the hydroxyl terminus.
Quantitative Data Summary
The following table consolidates the critical physicochemical parameters required for stoichiometric calculations and analytical validation[1][3].
The causality behind choosing a Cbz-protected amino alcohol over alternatives (such as Boc or Fmoc) is rooted in orthogonal stability . Cbz is highly resilient against strongly acidic environments (e.g., TFA used for Boc removal) and mildly basic conditions[4]. This allows chemists to subject the free hydroxyl group to aggressive transformations—such as Swern oxidations to yield aldehydes, or conversion into potent leaving groups (mesylates/tosylates)—without compromising the amine.
Once the hydroxyl terminus is successfully functionalized and coupled to the target scaffold, the Cbz group is cleanly cleaved via catalytic hydrogenolysis (Pd/C and H₂), releasing the secondary amine for subsequent intramolecular cyclization or terminal capping.
Synthetic logic for orthogonal modification of Benzyl 3-hydroxypropylmethylcarbamate.
To ensure scientific integrity, every synthetic step must function as a self-validating system. The following protocols detail the activation of the hydroxyl group and the subsequent deprotection of the amine, including the mechanistic reasoning and analytical checkpoints for each phase.
Protocol A: O-Mesylation of the Primary Hydroxyl
This step converts the inert hydroxyl group into a highly reactive methanesulfonate (mesylate) leaving group, preparing the molecule for nucleophilic substitution.
Reaction Setup: Dissolve Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) in anhydrous Dichloromethane (DCM) under an argon atmosphere.
Temperature Control: Cool the vessel to 0°C using an ice bath. Causality: Mesylation is highly exothermic; thermal control prevents the formation of alkyl chloride byproducts.
Reagent Addition: Add Triethylamine (TEA) (1.5 eq) followed by the dropwise addition of Methanesulfonyl chloride (MsCl) (1.2 eq). Causality: TEA acts as a non-nucleophilic acid scavenger, neutralizing the HCl byproduct to protect the integrity of the molecule.
Monitoring (Validation Checkpoint 1): Stir for 2 hours at room temperature. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material (lower Rf) and appearance of a new, less polar spot (higher Rf) validates the conversion.
Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Following the coupling of the mesylated intermediate to your target scaffold, the Cbz group must be removed to unmask the secondary amine.
Reaction Setup: Dissolve the Cbz-protected intermediate in HPLC-grade Methanol.
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10% w/w). Causality: Pd/C facilitates the homolytic cleavage of molecular hydrogen, selectively reducing the benzyl-oxygen bond without affecting standard aliphatic chains.
Hydrogen Atmosphere: Evacuate the flask and backfill with H₂ gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.
Filtration: Filter the heterogeneous mixture through a pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad thoroughly with Methanol.
Validation Checkpoint 2 (Analytical Validation): Concentrate the filtrate and analyze via ¹H-NMR. The complete disappearance of the aromatic multiplet (~7.3 ppm) and the benzylic methylene singlet (~5.1 ppm) acts as a self-validating confirmation that the Cbz group has been completely cleaved.
Self-validating experimental workflow for Cbz deprotection and product verification.
Literature review on Benzyl 3-hydroxypropylmethylcarbamate
An In-Depth Technical Guide to Benzyl 3-hydroxypropylmethylcarbamate Abstract Benzyl 3-hydroxypropylmethylcarbamate is a chemical compound with limited representation in current scientific literature. This guide serves a...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to Benzyl 3-hydroxypropylmethylcarbamate
Abstract
Benzyl 3-hydroxypropylmethylcarbamate is a chemical compound with limited representation in current scientific literature. This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It consolidates the available physicochemical data and, by leveraging information on structurally analogous compounds, proposes potential synthetic pathways, analytical methodologies, and avenues for future research. The objective is to provide a foundational understanding of this molecule and to facilitate its further exploration as a potential chemical intermediate or biologically active agent.
Introduction and Chemical Identity
Benzyl 3-hydroxypropylmethylcarbamate, identified by CAS number 887757-51-9, is an organic molecule belonging to the carbamate class. Carbamates are esters of carbamic acid and are recognized for their diverse applications in pharmaceuticals, agriculture, and materials science. The structure of Benzyl 3-hydroxypropylmethylcarbamate incorporates a benzyl protecting group, a common feature in organic synthesis, and a hydroxypropylmethylamino backbone. While specific research on this compound is sparse, its structural motifs suggest potential utility as a building block in the synthesis of more complex molecules or as a candidate for biological screening.
Physicochemical Properties and Safety Data
The known properties of Benzyl 3-hydroxypropylmethylcarbamate are primarily available from chemical suppliers. A summary of these properties is presented below.
While no specific synthesis for Benzyl 3-hydroxypropylmethylcarbamate is detailed in peer-reviewed literature, a plausible synthetic route can be inferred from the synthesis of its close structural analog, Benzyl N-(3-hydroxypropyl)carbamate.[2] The proposed method involves the reaction of a suitable N-methylated amino alcohol with benzyl chloroformate.
Proposed Synthetic Pathway
The synthesis would likely proceed via the nucleophilic substitution of the chloride on benzyl chloroformate by the secondary amine of 3-(methylamino)-1-propanol. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
An In-depth Technical Guide to the Synthesis, Properties, and Applications of Benzyl (3-hydroxypropyl)(methyl)carbamate
Introduction Benzyl (3-hydroxypropyl)(methyl)carbamate, with the CAS Number 887757-51-9, is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. This compound incor...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzyl (3-hydroxypropyl)(methyl)carbamate, with the CAS Number 887757-51-9, is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. This compound incorporates a hydroxyl group and a carbamate moiety, specifically a benzyl carbamate, which is widely recognized as a protecting group for amines. The presence of these two distinct functional groups on a flexible propyl chain makes it a valuable building block in the construction of more complex molecules, particularly within the realm of drug discovery and development. This guide provides a comprehensive overview of its historical context, synthesis, physicochemical properties, and potential applications, offering field-proven insights for professionals in the chemical and pharmaceutical sciences.
While the nomenclature "Benzyl 3-hydroxypropylmethylcarbamate" is used, the more structurally explicit and IUPAC-consistent name is Benzyl (3-hydroxypropyl)(methyl)carbamate. This name clarifies that the methyl group is attached to the nitrogen atom of the carbamate linkage. For clarity, this guide will use the latter, more precise name. A closely related compound, Benzyl N-(3-hydroxypropyl)carbamate (CAS 34637-22-4), lacks the N-methyl group and possesses different reactivity and physical properties.
Historical Context: The Genesis of the Carboxybenzyl (Cbz) Protecting Group
A deep understanding of Benzyl (3-hydroxypropyl)(methyl)carbamate is incomplete without an appreciation for the history of its core functional group: the carboxybenzyl (Cbz or Z) protecting group. The ability to selectively "mask" and "unmask" reactive functional groups is a cornerstone of modern organic synthesis. Before the 1930s, the synthesis of peptides with a defined sequence was a formidable challenge due to the inherent reactivity of both the amino and carboxylic acid groups of amino acids, leading to uncontrolled polymerization.
The landscape of chemical synthesis was revolutionized in 1932 when Max Bergmann and Leonidas Zervas introduced the carboxybenzyl group as the first effective and reliable protecting group for amines. By reacting an amino acid with benzyl chloroformate, the highly reactive and nucleophilic amino group is converted into a significantly less reactive carbamate. This "protection" allows for subsequent chemical transformations to be carried out on other parts of the molecule without unintended side reactions at the amino group.
The genius of the Cbz group lies in its stability under a wide range of conditions, including those that are basic or mildly acidic, while being readily removable under mild, specific conditions—typically catalytic hydrogenation. This orthogonality to many other reaction conditions and protecting groups opened the door to the logical, stepwise synthesis of complex peptides and other nitrogen-containing molecules, laying the foundation for modern solid-phase peptide synthesis, for which R. Bruce Merrifield was awarded the Nobel Prize in Chemistry in 1984.
Thus, the benzyl carbamate unit in Benzyl (3-hydroxypropyl)(methyl)carbamate is not merely an arbitrary structural feature but is rooted in a rich history of enabling complex chemical synthesis. It serves to protect the secondary amine, allowing for selective reactions at the hydroxyl group or for the controlled deprotection of the amine at a later synthetic stage.
Synthesis of Benzyl (3-hydroxypropyl)(methyl)carbamate
The synthesis of Benzyl (3-hydroxypropyl)(methyl)carbamate is a straightforward process that relies on well-established chemical transformations. The most logical and efficient synthetic route involves the reaction of the precursor amino alcohol, 3-(methylamino)-1-propanol, with benzyl chloroformate. This reaction is a standard procedure for the introduction of the Cbz protecting group onto a secondary amine.
Synthesis of the Precursor: 3-(Methylamino)-1-propanol
The key starting material for the synthesis of the target compound is 3-(methylamino)-1-propanol. This precursor can be synthesized through various methods, with one common approach being the reductive amination of a suitable carbonyl-containing compound. For instance, it can be prepared from 3-hydroxypropionaldehyde or its synthetic equivalents, followed by reaction with methylamine and a reducing agent. Another route involves the ring-opening of azetidin-2-one (β-propiolactam) with a methylating agent, followed by reduction. A patented method for a related compound, 3-methylamino-1-phenylpropanol, involves the catalytic hydrogenation of 3-methylamino-1-propiophenone hydrochloride using a Raney nickel catalyst. A similar strategy could be adapted for the non-phenylated analog.
Final Synthetic Step: N-Cbz Protection
With the precursor, 3-(methylamino)-1-propanol, in hand, the final step is the protection of the secondary amine as a benzyl carbamate. This is typically achieved by reacting the amino alcohol with benzyl chloroformate in the presence of a base. The base is crucial for neutralizing the hydrochloric acid that is generated as a byproduct of the reaction.
The choice of base and solvent can influence the reaction's efficiency. A common procedure is the Schotten-Baumann reaction, which is performed in a two-phase system of an organic solvent and an aqueous basic solution (e.g., sodium carbonate or sodium bicarbonate). Alternatively, the reaction can be carried out in a single organic solvent with an organic base such as triethylamine or pyridine.
The overall synthetic pathway is illustrated in the following diagram:
Caption: Synthetic pathway for Benzyl (3-hydroxypropyl)(methyl)carbamate.
Experimental Protocol: Synthesis of Benzyl (3-hydroxypropyl)(methyl)carbamate
The following is a representative experimental protocol for the synthesis of Benzyl (3-hydroxypropyl)(methyl)carbamate from 3-(methylamino)-1-propanol.
Materials:
3-(Methylamino)-1-propanol
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO₃)
1,4-Dioxane
Water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Round-bottom flask
Magnetic stirrer
Addition funnel
Ice bath
Separatory funnel
Rotary evaporator
Procedure:
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(methylamino)-1-propanol (1.0 equivalent) in a mixture of 1,4-dioxane and water.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the cooled solution with stirring.
Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture via an addition funnel over a period of 30 minutes, ensuring the temperature remains below 5 °C.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours.
Work-up:
Transfer the reaction mixture to a separatory funnel.
Extract the aqueous phase with ethyl acetate (3 x volume of the aqueous phase).
Combine the organic layers and wash with water, followed by brine.
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford pure Benzyl (3-hydroxypropyl)(methyl)carbamate as a liquid.[1][2]
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl (3-hydroxypropyl)(methyl)carbamate is presented in the table below.
Property
Value
CAS Number
887757-51-9
Molecular Formula
C₁₂H₁₇NO₃
Molecular Weight
223.27 g/mol
Appearance
Colorless to Yellow Liquid
Boiling Point
363.5 ± 31.0 °C at 760 mmHg
Purity (Typical)
>95%
Storage Temperature
Room temperature, under an inert atmosphere
InChI Key
LNMLEONEEMXTII-UHFFFAOYSA-N
Role and Potential Applications in Organic Synthesis and Drug Discovery
The true value of Benzyl (3-hydroxypropyl)(methyl)carbamate lies in its utility as a versatile synthetic intermediate. The presence of two orthogonal functional groups—a Cbz-protected amine and a primary alcohol—allows for a wide range of selective chemical modifications.
As a Building Block in Multi-step Synthesis
The primary application of this compound is as a bifunctional building block. The hydroxyl group can undergo a variety of reactions, such as:
Oxidation: to form the corresponding aldehyde or carboxylic acid.
Esterification or Etherification: to introduce a wide range of functional groups.
Nucleophilic Substitution: after conversion of the hydroxyl group to a better leaving group (e.g., a tosylate or mesylate).
Following these transformations, the Cbz group can be selectively removed under mild hydrogenolysis conditions (e.g., H₂ gas with a palladium catalyst) to reveal the secondary methylamino group. This newly liberated amine can then participate in further reactions, such as amide bond formation, reductive amination, or alkylation, to build up molecular complexity.
This synthetic strategy is highly valuable in the construction of libraries of compounds for screening in drug discovery programs. The ability to independently modify two different parts of the molecule allows for the systematic exploration of the structure-activity relationship (SAR) of a particular class of compounds.
The following diagram illustrates the general workflow for utilizing Benzyl (3-hydroxypropyl)(methyl)carbamate as a synthetic intermediate:
Caption: General synthetic workflow using the title compound.
The Role of Carbamates in Medicinal Chemistry
The carbamate functional group is a key structural motif in a large number of approved drugs and is increasingly utilized in drug design.[3][4] Carbamates are often used as isosteres for amide bonds in peptidomimetics. Compared to amides, carbamates can exhibit improved metabolic stability towards proteases and can enhance cell membrane permeability.[3]
The carbamate moiety can also participate in crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. The design of molecules where the carbamate group plays a direct role in binding to the active site of a target protein is a common strategy in modern medicinal chemistry.
While there are no widely reported specific drug discovery programs that explicitly name Benzyl (3-hydroxypropyl)(methyl)carbamate as a key intermediate, its structural motifs are present in a variety of biologically active compounds. For example, hydroxypropylamine structures are found in a range of pharmaceuticals, and the N-methyl group can be crucial for modulating pharmacological activity and pharmacokinetic properties. The use of a Cbz-protected precursor like the title compound is a logical and efficient way to introduce this functionality during a synthetic campaign.
Conclusion
Benzyl (3-hydroxypropyl)(methyl)carbamate is a valuable and versatile synthetic intermediate that owes its utility to the rich history of protecting group chemistry, specifically the development of the carboxybenzyl group. While not a compound with a storied history of its own discovery, its rational design as a bifunctional building block makes it a powerful tool for chemists in both academic and industrial research. Its ability to undergo selective transformations at its hydroxyl and protected amine functionalities allows for the efficient and controlled synthesis of complex molecules with potential applications in drug discovery and materials science. A thorough understanding of its synthesis and the chemical principles that underpin its use will continue to be of great benefit to the scientific community.
References
Bergmann, M.; Zervas, L. Über ein allgemeines Verfahren der Peptid-Synthese. Ber. Dtsch. Chem. Ges. B1932, 65 (7), 1192–1201.
Merrifield, R. B. Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. J. Am. Chem. Soc.1963, 85 (14), 2149–2154.
Ghosh, A. K.; Brindisi, M. Organic Carbamates in Drug Design and Medicinal Chemistry. J. Med. Chem.2015 , 58 (7), 2895–2940. [Link]
Theoretical modeling of Benzyl 3-hydroxypropylmethylcarbamate
An In-depth Technical Guide to the Theoretical Modeling of Benzyl 3-hydroxypropylmethylcarbamate For Researchers, Scientists, and Drug Development Professionals Abstract Benzyl 3-hydroxypropylmethylcarbamate is a molecul...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Theoretical Modeling of Benzyl 3-hydroxypropylmethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl 3-hydroxypropylmethylcarbamate is a molecule of interest with potential applications in medicinal chemistry and materials science. Understanding its molecular properties, conformational behavior, and reactivity is crucial for its rational design and application. This technical guide provides a comprehensive framework for the theoretical modeling of Benzyl 3-hydroxypropylmethylcarbamate, offering a roadmap for in-silico investigation. We will delve into the core principles and practical applications of computational methods, including Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, to elucidate the electronic structure, conformational landscape, and potential intermolecular interactions of this carbamate derivative. This guide is intended to serve as a practical resource for researchers initiating computational studies on this and similar molecules.
Introduction: The Rationale for Theoretical Modeling
Benzyl 3-hydroxypropylmethylcarbamate, with its characteristic carbamate linkage, aromatic ring, and flexible hydroxypropyl chain, presents a rich conformational landscape and diverse potential for intermolecular interactions. Carbamates are a significant class of organic compounds with a wide range of applications, acting as protecting groups in organic synthesis and forming the structural backbone of various pharmaceuticals and agrochemicals.[1] The chemical stability of the carbamate group, arising from resonance between the amide and ester functionalities, makes it a versatile moiety in drug design.[1]
Theoretical modeling provides a powerful and cost-effective avenue to explore the molecular properties of Benzyl 3-hydroxypropylmethylcarbamate at an atomic level of detail. By employing computational chemistry techniques, we can predict its three-dimensional structure, electronic properties, and dynamic behavior, which are fundamental to understanding its function. Such insights are invaluable for:
Structure-Property Relationship Elucidation: Understanding how the molecular structure influences physical and chemical properties.
Rational Drug Design: Predicting how the molecule might interact with biological targets.
Materials Science: Guiding the design of new materials with desired properties.
This guide will focus on a multi-pronged theoretical approach, combining quantum mechanical calculations for an accurate description of the electronic structure with classical molecular dynamics simulations to explore the conformational space in a condensed-phase environment.
Molecular Structure and Physicochemical Properties
A foundational step in any theoretical study is to gather the known information about the molecule of interest.
Theoretical Approaches to Modeling Benzyl 3-hydroxypropylmethylcarbamate
Our proposed theoretical investigation will be structured in a hierarchical manner, starting from the electronic structure of a single molecule and progressing to its behavior in a simulated biological environment.
Figure 1: Hierarchical workflow for the theoretical modeling of Benzyl 3-hydroxypropylmethylcarbamate.
Quantum Mechanical (QM) Investigations using Density Functional Theory (DFT)
DFT is a robust method for investigating the electronic structure of molecules, providing a good balance between accuracy and computational cost.[5] It is particularly well-suited for studying the reactivity and spectroscopic properties of carbamates.[6][7]
3.1.1. Experimental Protocol: DFT Calculations
Objective: To obtain the optimized gas-phase geometry, electronic properties (such as HOMO-LUMO gap and electrostatic potential), and vibrational frequencies of Benzyl 3-hydroxypropylmethylcarbamate.
Step-by-Step Methodology:
Initial Structure Generation: A 3D structure of Benzyl 3-hydroxypropylmethylcarbamate is built using molecular modeling software (e.g., Avogadro, GaussView).
Conformational Search (Initial): A preliminary conformational search can be performed using a lower level of theory or a molecular mechanics force field to identify low-energy conformers.
Geometry Optimization:
Software: Gaussian, ORCA, or similar quantum chemistry package.
Method: B3LYP functional. This functional is widely used and provides reliable results for organic molecules.
Basis Set: 6-311+G(d,p). This basis set provides a good description of both valence and polarization functions, which are important for molecules containing heteroatoms.
Convergence Criteria: Tight convergence criteria should be used for both the energy and the gradient.
Vibrational Frequency Calculation:
Performed at the same level of theory as the geometry optimization.
Purpose: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to predict the infrared (IR) spectrum.
Electronic Property Analysis:
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are visualized to understand the regions of electron density that are most likely to be involved in chemical reactions.
Electrostatic Potential (ESP) Mapping: The ESP is mapped onto the electron density surface to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
While DFT provides a detailed picture of the electronic structure, it is computationally expensive for studying the dynamic behavior of a molecule in solution over extended timescales. MD simulations, which are based on classical mechanics, are the method of choice for this purpose.
Objective: To investigate the conformational landscape of Benzyl 3-hydroxypropylmethylcarbamate in an aqueous environment and to analyze its interactions with water molecules.
Step-by-Step Methodology:
Force Field Parameterization:
Force Field: A suitable force field, such as GAFF (General Amber Force Field) or OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom), is chosen.
Partial Charge Calculation: Atomic partial charges are derived from the electrostatic potential calculated from the DFT optimization using a charge fitting procedure like RESP (Restrained Electrostatic Potential).
System Setup:
Solvation: The optimized structure of Benzyl 3-hydroxypropylmethylcarbamate is placed in the center of a periodic box of water molecules (e.g., TIP3P or SPC/E water model).
Neutralization: Counter-ions are added to neutralize the system if necessary (not required for this neutral molecule).
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes or unfavorable contacts.
Equilibration:
NVT Ensemble (Canonical): The system is gradually heated to the desired temperature (e.g., 300 K) while keeping the volume constant. This allows the system to reach thermal equilibrium.
NPT Ensemble (Isothermal-Isobaric): The pressure of the system is then equilibrated to the target pressure (e.g., 1 atm) while keeping the temperature constant. This ensures the correct density of the system.
Production Run: A long MD simulation (e.g., 100 ns) is performed in the NPT ensemble to generate a trajectory of the molecule's motion over time.
Trajectory Analysis:
Root Mean Square Deviation (RMSD): To assess the stability of the simulation.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the molecule.
Dihedral Angle Analysis: To characterize the conformational preferences of the rotatable bonds.
Radial Distribution Functions (RDFs): To analyze the solvation shell structure and hydrogen bonding with water.
Figure 2: General workflow for a molecular dynamics simulation.
Expected Outcomes and Data Interpretation
The combination of DFT and MD simulations will provide a comprehensive theoretical characterization of Benzyl 3-hydroxypropylmethylcarbamate.
From DFT Calculations:
Optimized 3D Structure: The most stable gas-phase conformation of the molecule.
Electronic Properties:
HOMO-LUMO Gap: An indicator of the molecule's chemical reactivity and kinetic stability.
ESP Map: A visual guide to the molecule's charge distribution and potential for non-covalent interactions.
Vibrational Spectra: A predicted IR spectrum that can be compared with experimental data for validation.
From MD Simulations:
Conformational Ensemble: A collection of low-energy conformations adopted by the molecule in solution, providing insight into its flexibility.
Solvation Structure: A detailed picture of how the molecule interacts with the surrounding water molecules, including the identification of key hydrogen bonding sites.
Dynamic Properties: Information on the timescale of conformational changes.
Conclusion and Future Directions
This technical guide has outlined a robust and comprehensive computational workflow for the theoretical modeling of Benzyl 3-hydroxypropylmethylcarbamate. By integrating quantum mechanical calculations with molecular dynamics simulations, researchers can gain deep insights into the structure, electronic properties, and dynamic behavior of this molecule. The data generated from these studies can serve as a valuable foundation for understanding its potential applications in drug discovery and materials science.
Future theoretical work could extend to:
QSAR/QSTR Modeling: If a dataset of structurally related carbamates with known biological activity or toxicity is available, quantitative structure-activity/toxicity relationship models can be developed.[6]
Docking and Free Energy Calculations: To predict the binding mode and affinity of Benzyl 3-hydroxypropylmethylcarbamate to a specific protein target.
Reaction Mechanism Studies: To investigate the degradation pathways or metabolic fate of the molecule.[8]
The theoretical modeling approaches detailed herein provide a powerful and versatile toolkit for the modern chemical and pharmaceutical scientist, enabling the acceleration of research and development through in-silico experimentation.
References
Reyes-Pérez, H., et al. (2021). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates. Molecules, 26(16), 4984. [Link]
PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved March 7, 2026, from [Link]
Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. (2023). ChemRxiv. [Link]
Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. (2025). Environmental Science and Pollution Research. [Link]
Matijasic, I., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Medicinal Chemistry, 16(5), 624-644. [Link]
Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate. (2025). Molecules. [Link]
Unlocking the Synthetic Potential of Benzyl 3-hydroxypropylmethylcarbamate in Advanced Drug Discovery and Linker Technologies
Executive Summary In the landscape of modern medicinal chemistry and targeted protein degradation (TPD), the selection of bifunctional building blocks dictates the efficiency of the synthetic pipeline and the pharmacokin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern medicinal chemistry and targeted protein degradation (TPD), the selection of bifunctional building blocks dictates the efficiency of the synthetic pipeline and the pharmacokinetic viability of the final drug candidate. Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) is a highly versatile, orthogonally protected amino alcohol. Structurally, it comprises a 3-carbon aliphatic chain terminating in a primary hydroxyl group, with the opposite end featuring an N-methylamine protected by a Carbobenzyloxy (Cbz) group.
This technical guide explores the strategic utility of this molecule, detailing its structural rationale, its applications in central nervous system (CNS) pharmacophore assembly and PROTAC (Proteolysis Targeting Chimera) linker design, and providing self-validating experimental methodologies for its manipulation.
The architectural design of Benzyl 3-hydroxypropylmethylcarbamate is not arbitrary; it is engineered to solve specific synthetic and pharmacokinetic challenges.
The Cbz (Carbobenzyloxy) Protecting Group: The Cbz group is chosen for its orthogonal stability. It remains intact under mild oxidative conditions (e.g., Swern or Dess-Martin oxidations) and basic nucleophilic substitution environments. Crucially, it can be removed via catalytic hydrogenolysis—a mild, traceless method that avoids the harsh acidic conditions required for Boc deprotection or the basic conditions required for Fmoc removal. This preserves sensitive functional groups installed elsewhere on the molecule [1].
The N-Methyl Modification: The presence of the N-methyl group introduces profound "magic methyl" effects. By replacing a hydrogen bond donor (N-H) with a methyl group, the molecule's desolvation penalty is reduced, significantly enhancing lipophilicity and passive membrane permeability. In CNS drug design, this modification is often the defining factor in achieving blood-brain barrier (BBB) penetration [3].
The 3-Carbon Aliphatic Spacer: A propyl chain provides an optimal balance of flexibility and spatial separation, making it an ideal linker component in bivalent molecules where steric clashes between target-binding domains must be minimized [2].
Core Research Area 1: CNS Pharmacophore Assembly
Many neuroactive compounds, such as selective serotonin reuptake inhibitors (SSRIs) and specific G-protein coupled receptor (GPCR) ligands, rely on an N-methylamine motif attached to a lipophilic core. Benzyl 3-hydroxypropylmethylcarbamate serves as an ideal starting material for these scaffolds.
By activating the primary hydroxyl group into a leaving group (e.g., a mesylate or tosylate), researchers can perform nucleophilic substitutions to attach complex aryl or heteroaryl pharmacophores. Subsequent deprotection reveals the secondary amine, which can be further functionalized or left as a pharmacologically active basic center.
Workflow for assembling CNS-active pharmacophores using Benzyl 3-hydroxypropylmethylcarbamate.
Core Research Area 2: PROTACs and Targeted Protein Degradation
PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to degrade specific proteins of interest (POI). The linker connecting the POI ligand to the E3 ligase ligand is critical; its length and rigidity dictate the formation of the necessary ternary complex [2].
Benzyl 3-hydroxypropylmethylcarbamate can be oxidized to a carboxylic acid, allowing for standard amide coupling to an E3 ligase binder (e.g., a thalidomide derivative). The Cbz group is then removed, and the exposed N-methylamine is cross-coupled to the POI binder. The N-methyl group in the linker region restricts the conformational degrees of freedom compared to a secondary amine, potentially pre-organizing the linker into a favorable trajectory for ternary complex formation.
Logical assembly of a PROTAC molecule utilizing the 3-carbon linker and N-methylamine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating specific checkpoints to verify the success of the chemical transformations.
Protocol A: Swern Oxidation to Aldehyde (For Reductive Amination)
Causality: The Swern oxidation is selected because it is a mild, non-aqueous method that prevents the over-oxidation of the primary alcohol to a carboxylic acid and avoids the acidic conditions that could prematurely cleave orthogonal protecting groups.
Preparation: In an oven-dried flask under Argon, add oxalyl chloride (1.2 eq) to anhydrous dichloromethane (DCM) and cool to -78 °C.
Activation: Dropwise add anhydrous DMSO (2.4 eq). Stir for 15 minutes to form the active alkoxysulfonium ylide.
Substrate Addition: Dissolve Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) in DCM and add dropwise. Stir for 45 minutes at -78 °C.
Deprotonation: Add triethylamine (5.0 eq) dropwise. Allow the reaction to warm to room temperature over 1 hour.
Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a UV lamp. The Cbz group is highly UV-active. The product aldehyde will migrate higher (higher Rf) than the starting alcohol in a Hexane/Ethyl Acetate solvent system. Furthermore, a 2,4-Dinitrophenylhydrazine (2,4-DNPH) stain will turn the aldehyde spot bright orange/red, confirming the presence of the carbonyl.
Protocol B: Catalytic Hydrogenolysis of the Cbz Group
Causality: Palladium on carbon (Pd/C) with hydrogen gas provides a clean, highly specific cleavage of the benzyl carbamate, releasing toluene and carbon dioxide as volatile byproducts, thereby simplifying purification [1].
Preparation: Dissolve the Cbz-protected intermediate in HPLC-grade methanol.
Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under a continuous stream of Argon (preventing auto-ignition of the catalyst by solvent vapors).
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.
Filtration: Filter the suspension through a pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure.
Self-Validation Checkpoint: Analyze the crude product via 1H NMR spectroscopy. The complete disappearance of the multiplet at ~7.3 ppm (aromatic protons of the benzyl group) and the singlet at ~5.1 ppm (benzylic CH2 protons) definitively confirms successful deprotection.
Quantitative Data & Physicochemical Profile
Property
Value
Causality / Significance
Chemical Name
Benzyl 3-hydroxypropylmethylcarbamate
Standard IUPAC nomenclature.
CAS Number
887757-51-9
Unique identifier for procurement and safety tracking [4].
Molecular Formula
C12H17NO3
Determines molecular weight (223.27 g/mol ).
N-Methyl Group
Modulates Lipophilicity
Eliminates H-bond donor, improving membrane permeability and altering the desolvation penalty [3].
Cbz Protecting Group
Orthogonal Stability
Stable to basic nucleophilic conditions and mild oxidations; easily tracked via UV [1].
Primary Hydroxyl
Synthetic Handle
Can be selectively oxidized or activated for substitution without affecting the amine.
Conclusion & Future Outlook
Benzyl 3-hydroxypropylmethylcarbamate is far more than a simple chemical catalog entry; it is a strategically designed vector for drug discovery. By combining a highly stable, UV-traceable protecting group with a lipophilicity-enhancing N-methylamine and a flexible 3-carbon spacer, it allows researchers to rapidly assemble complex CNS pharmacophores and fine-tune the linker dynamics of advanced PROTAC degraders. As targeted protein degradation moves toward targeting increasingly complex, membrane-bound, and CNS-localized proteins, building blocks that inherently optimize passive permeability and structural rigidity will become paramount.
References
Wuts, P. G. M., & Greene, T. W. (2006). Protective Groups in Organic Synthesis, Fourth Edition. Journal of Natural Products (ACS Publications).[Link]
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy (PubMed Central).[Link]
Over, B., et al. (2022). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility. Journal of Medicinal Chemistry (ACS Publications).[Link]
Protocols & Analytical Methods
Method
Application Note: Utilizing Benzyl 3-hydroxypropylmethylcarbamate as a Safety-Catch Protecting Group and Prodrug Linker
Introduction & Mechanistic Rationale In advanced drug development and complex organic synthesis, achieving absolute control over deprotection sequences is critical. Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
In advanced drug development and complex organic synthesis, achieving absolute control over deprotection sequences is critical. Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) is a highly specialized bifunctional building block. Comprising a terminal hydroxyl group and a Carbobenzoxy (Cbz)-protected secondary amine, this molecule functions as a classic "safety-catch" protecting group and prodrug linker [1].
While traditional protective groups rely on direct hydrolysis for cleavage, Benzyl 3-hydroxypropylmethylcarbamate operates via thermodynamically driven assisted removal . The logic behind this system is partitioned into two distinct phases:
Orthogonal Stability (The Safety Catch): The linker is attached to an Active Pharmaceutical Ingredient (API) via a carbonate (for API alcohols) or carbamate (for API amines) linkage. Because the nucleophilic secondary amine is masked by the Cbz group, the resulting complex is essentially inert to systemic biological environments, physiological pH, and standard coupling conditions.
Triggered Release (Intramolecular Cyclization): Upon exposure to catalytic hydrogenation, the Cbz group is cleanly hydrogenolyzed. The unmasked N-methylamine is perfectly spaced (three methylene units from the carbinol oxygen) to undergo a spontaneous, rapid 6-exo-trig cyclization [3]. This intramolecular attack on the carbonyl group irreversibly forms a stable cyclic carbamate (3-methyl-1,3-oxazinan-2-one), forcefully expelling the free API.
⚠️ Crucial Caveat: The "Anti-Carboxylic Acid" Rule
As an application scientist, you must recognize the thermodynamic boundaries of this linker. Never use this reagent to protect a carboxylic acid if your goal is to recover the free acid. If esterified with a carboxylic acid, the unmasked amine will attack the ester carbonyl, causing an irreversible O-to-N acyl migration. The result is a stable amide (
), securely trapping your API rather than releasing it. It must exclusively be used to mask amines and alcohols where the leaving group is an alkoxide or amide anion[2].
Mechanistic Workflow Diagram
Figure 1. Safety-catch mechanism: Deprotection, cyclization, and drug release via 6-exo-trig.
Kinetic Profiling & Quantitative Data
The table below summarizes the kinetic stability of the safety-catch system. Notice that systemic release is virtually zero until the catalytic trigger is applied, demonstrating its value in highly targeted prodrug designs.
Table 1: Stability and Cleavage Kinetics of the Safety-Catch Carbamate Linkage
Environmental Condition
Linkage State
Half-life ()
Primary Pathway / Outcome
Human Plasma (pH 7.4, 37°C)
Cbz-protected Carbamate
> 72 hours
Stable (No spontaneous cleavage)
Simulated Gastric Fluid (pH 2.0)
Cbz-protected Carbamate
> 48 hours
Stable (No acid hydrolysis)
10% Pd/C, H₂ (1 atm, MeOH)
Deprotected (Free Amine)
< 15 minutes
Hydrogenolysis of Cbz group
Buffer (pH 7.4, 37°C, Post-H₂)
Unmasked Amine Intermediate
~2.5 hours
6-exo-trig cyclization & API Release
Experimental Methodologies
The following self-validating protocols outline the installation and triggered cleavage of the linker. The appearance of the cyclic byproduct serves as an internal analytical control.
Protocol A: Installation of the Safety-Catch Protecting Group
Objective: Synthesize a highly stable carbamate prodrug from an amine-containing API (e.g., Ketamine analogues) [2].
Reagents & Equipment:
Benzyl 3-hydroxypropylmethylcarbamate (1.2 eq)
Triphosgene (0.4 eq) or Diphosgene (0.6 eq)
Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous Dichloromethane (DCM)
API containing a free primary or secondary amine (1.0 eq)
Step-by-Step Workflow:
Activation: Dissolve triphosgene in anhydrous DCM and cool the reactor to 0 °C under an inert argon atmosphere.
Chloroformate Generation: Dissolve Benzyl 3-hydroxypropylmethylcarbamate in DCM and add it dropwise to the triphosgene solution. Subsequently, add a solution of DIPEA (1.5 eq) dropwise over 30 minutes, keeping the internal temperature at 0 °C to prevent uncontrolled exotherms. Stir for 1 hour.
Coupling: Dissolve your target API (1.0 eq) and the remaining DIPEA (1.5 eq) in DCM. Add this mixture dropwise to the generated chloroformate solution.
Maturation & Quench: Allow the reaction to slowly warm to 25 °C and stir for 4 hours. Quench with saturated aqueous
.
Workup & Validation: Extract with DCM, dry over
, and concentrate. Purify via flash chromatography. Validation checkpoint: Verify the disappearance of the API amine proton and the presence of the characteristic benzyl aromatic protons (7.35 ppm, 5H) via 1H-NMR.
Protocol B: Assisted Removal (Cleavage & API Recovery)
Objective: Trigger the release of the native API under extremely mild, neutral conditions.
Reagents & Equipment:
Protected API-Prodrug conjugate
10% Palladium on Carbon (Pd/C) (10% w/w relative to substrate)
Methanol or Ethyl Acetate (Degassed)
Hydrogen gas balloon
Step-by-Step Workflow:
Preparation: Dissolve the protected API in anhydrous methanol. Purge the flask with Argon for 10 minutes.
Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution.
Trigger Event: Evacuate the flask lightly and backfill with
gas via a balloon. Stir vigorously at room temperature.
Self-Validating Monitoring (Crucial): Monitor the reaction via LC-MS. You will observe a transient intermediate (deprotected
mass corresponding to the loss of the Cbz group). Over a span of 2-3 hours at room temperature, this intermediate will spontaneously transition to the free API peak.
Confirmation of Release: To confirm successful cyclization rather than off-target hydrolysis, scan the MS chromatogram for the expelled thermodynamic sink, 3-methyl-1,3-oxazinan-2-one (
). Its stoichiometric presence verifies that the safety-catch mechanism operated correctly.
Isolation: Filter the mixture through a Celite pad to remove the Pd/C, wash with methanol, and concentrate the filtrate in vacuo to recover your free API.
References
Greene's Protective Groups in Organic Synthesis (6th Edition). Wuts, P. G. M. Wiley. (2014). Overview of carbamate stability and hydrogenolysis logic. Available at:
Prodrugs of ketamine, compositions and uses thereof. CA3087912A1. Google Patents. Demonstrates the phosgenation and linker attachment protocols using the 3-hydroxypropylmethylcarbamate architecture. Available at:
Bioorthogonal Removal of 3-Isocyanopropyl Groups Enables the Controlled Release of Fluorophores and Drugs in Vivo. Journal of the American Chemical Society. 2018, 140 (31), 9789-9793. Details the precise 6-exo-trig 1,3-oxazinan-2-one cyclization kinetics utilized in identical linker geometries. Available at:
Application
Applications of Benzyl 3-hydroxypropylmethylcarbamate in Organic Synthesis: A Technical Guide
Introduction Benzyl 3-hydroxypropylmethylcarbamate is a bifunctional organic molecule that serves as a versatile building block in modern organic synthesis. Its structure incorporates a primary hydroxyl group and a methy...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Benzyl 3-hydroxypropylmethylcarbamate is a bifunctional organic molecule that serves as a versatile building block in modern organic synthesis. Its structure incorporates a primary hydroxyl group and a methylamino group protected by a benzyloxycarbonyl (Cbz) moiety. This arrangement allows for selective manipulation of the hydroxyl group while the amine remains inert, or conversely, deprotection of the amine to engage in further reactions. This guide provides an in-depth exploration of the applications of Benzyl 3-hydroxypropylmethylcarbamate, complete with detailed experimental protocols and mechanistic insights for researchers, scientists, and professionals in drug development.
The Cbz group is a classic and robust protecting group for amines, known for its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenation.[1][2] The presence of both a nucleophilic hydroxyl group and a masked secondary amine within the same molecule makes Benzyl 3-hydroxypropylmethylcarbamate a valuable intermediate for the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Benzyl (3-hydroxypropyl)(methyl)carbamate and its non-methylated analog is presented in Table 1.
Synthesis of Benzyl 3-hydroxypropylmethylcarbamate
The synthesis of Benzyl 3-hydroxypropylmethylcarbamate can be readily achieved from commercially available starting materials. A common route involves the reaction of 3-(methylamino)-1-propanol with benzyl chloroformate under basic conditions.
Caption: Synthetic pathway for Benzyl 3-hydroxypropylmethylcarbamate.
Protocol 1: Synthesis of Benzyl 3-hydroxypropylmethylcarbamate
Materials:
3-(Methylamino)-1-propanol
Benzyl chloroformate (Cbz-Cl)
Sodium bicarbonate (NaHCO3)
1,4-Dioxane
Water
Ethyl acetate
Brine (saturated aqueous NaCl solution)
Anhydrous magnesium sulfate (MgSO4)
Round-bottom flask
Magnetic stirrer
Separatory funnel
Rotary evaporator
Procedure:
In a 250 mL round-bottom flask, dissolve 3-(methylamino)-1-propanol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.
Add sodium bicarbonate (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath with stirring.
Slowly add benzyl chloroformate (1.1 eq) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Once the reaction is complete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure Benzyl 3-hydroxypropylmethylcarbamate.
Applications in Organic Synthesis
As a Bifunctional Building Block: Selective Modification of the Hydroxyl Group
The primary utility of Benzyl 3-hydroxypropylmethylcarbamate lies in its ability to undergo selective reactions at the hydroxyl terminus while the amine functionality is masked. This allows for the introduction of various functionalities at the propyl chain's end.
The primary alcohol can be oxidized to the corresponding aldehyde using a variety of mild oxidizing agents. This aldehyde can then be used in subsequent reactions such as Wittig reactions, reductive aminations, or aldol condensations.
Caption: Oxidation of Benzyl 3-hydroxypropylmethylcarbamate.
Protocol 2: Oxidation to Benzyl 3-oxopropyl(methyl)carbamate
Materials:
Benzyl 3-hydroxypropylmethylcarbamate
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
Dichloromethane (DCM), anhydrous
Silica gel
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a stirred solution of Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add PCC (1.5 eq) or DMP (1.2 eq) in one portion.
Stir the reaction mixture at room temperature for 2-4 hours.
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts (if using DMP).
Wash the silica gel pad with additional DCM.
Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.
The crude Benzyl 3-oxopropyl(methyl)carbamate is often of sufficient purity for use in the next step, or it can be further purified by flash column chromatography.
The hydroxyl group can be readily converted to esters or ethers, allowing for the introduction of a wide variety of substituents. These reactions typically proceed under standard conditions.
Protocol 3: Esterification with Acyl Chlorides
Materials:
Benzyl 3-hydroxypropylmethylcarbamate
Acyl chloride (e.g., Acetyl chloride)
Triethylamine (TEA) or Pyridine
Dichloromethane (DCM), anhydrous
Round-bottom flask
Magnetic stirrer
Inert atmosphere
Procedure:
Dissolve Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
Add triethylamine (1.2 eq) or pyridine (1.2 eq) and cool the mixture to 0 °C.
Slowly add the desired acyl chloride (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 2-4 hours.
Quench the reaction with the addition of water.
Separate the organic layer, wash with 1M HCl, saturated NaHCO3 solution, and brine.
Dry the organic layer over anhydrous MgSO4, filter, and concentrate to give the ester product.
Purify by flash column chromatography if necessary.
Deprotection and Further Functionalization of the Amine
The Cbz group can be efficiently removed to unmask the N-methylamino group, which can then participate in a variety of subsequent transformations, such as N-alkylation, acylation, or sulfonylation. The most common method for Cbz deprotection is catalytic hydrogenation.[7]
Caption: Deprotection of Benzyl 3-hydroxypropylmethylcarbamate.
Protocol 4: Cbz Deprotection via Catalytic Hydrogenation
Materials:
Benzyl 3-hydroxypropylmethylcarbamate
Palladium on carbon (10% Pd/C)
Methanol or Ethanol
Hydrogen gas (H2) balloon or hydrogenation apparatus
Round-bottom flask or hydrogenation vessel
Magnetic stirrer
Celite®
Procedure:
Dissolve Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) in methanol in a suitable reaction vessel.
Carefully add 10% Pd/C (5-10 mol%) to the solution.
Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times.
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or 1 atm) at room temperature.
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Wash the Celite® pad with additional methanol.
Combine the filtrates and concentrate under reduced pressure to yield 3-(methylamino)-1-propanol. The product is often pure enough for subsequent steps without further purification.
Conclusion
Benzyl 3-hydroxypropylmethylcarbamate is a valuable and versatile building block in organic synthesis. Its bifunctional nature, coupled with the robust and selectively cleavable Cbz protecting group, provides chemists with a powerful tool for the synthesis of a wide array of more complex molecules. The protocols outlined in this guide are based on well-established and reliable synthetic transformations, offering a solid foundation for researchers to incorporate this reagent into their synthetic strategies. The ability to selectively manipulate either the hydroxyl or the protected amine functionality allows for a high degree of control and flexibility in the design and execution of multi-step syntheses.
Application Notes and Protocols for the Proper Storage and Handling of Benzyl 3-hydroxypropylmethylcarbamate Solutions
Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of Benzyl 3-hydroxypropylmethylcarbamate solutions. Given the limit...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper storage and handling of Benzyl 3-hydroxypropylmethylcarbamate solutions. Given the limited publicly available stability data for this specific carbamate, this guide emphasizes establishing self-validating protocols to ensure the integrity and reproducibility of experimental results. The protocols outlined herein are based on established principles of chemical stability, knowledge of carbamate chemistry, and best practices for laboratory handling of sensitive liquid reagents.
Introduction: Understanding the Chemistry of Benzyl 3-hydroxypropylmethylcarbamate
Benzyl 3-hydroxypropylmethylcarbamate is a carbamate derivative containing a benzyl ester linkage. Carbamates, as a class of compounds, are known for their diverse biological activities and are integral to many pharmaceutical and research applications. However, the carbamate functional group is susceptible to hydrolysis, particularly under basic conditions, and other degradation pathways. The benzyl ester moiety can also be prone to cleavage. Therefore, meticulous storage and handling are paramount to prevent degradation and ensure the accuracy of experimental outcomes.
This guide will detail procedures for:
Recommended storage conditions to minimize degradation.
Best practices for the preparation and handling of solutions.
Protocols for determining key stability parameters, including solubility, pH stability, and photostability.
A framework for developing a stability-indicating analytical method using High-Performance Liquid Chromatography (HPLC).
Recommended Storage and Handling of Neat Benzyl 3-hydroxypropylmethylcarbamate
The neat compound is described as a liquid and should be stored at room temperature according to some suppliers.[1][2] However, to mitigate the risk of gradual degradation, especially from atmospheric moisture, the following enhanced storage conditions are recommended.
Table 1: Recommended Storage Conditions for Neat Benzyl 3-hydroxypropylmethylcarbamate
Parameter
Recommendation
Rationale
Temperature
2-8°C
Reduced temperature slows down potential hydrolytic and oxidative degradation reactions.
Atmosphere
Inert gas (Argon or Nitrogen)
Minimizes exposure to atmospheric oxygen and moisture, which can contribute to degradation.[3]
Container
Tightly sealed amber glass vial with a PTFE-lined cap
Amber glass protects the compound from light, and a PTFE-lined cap provides an inert and secure seal.
Handling
- Environment
Well-ventilated area or fume hood
To avoid inhalation of any potential vapors.
- Personal Protective Equipment (PPE)
Standard laboratory PPE including safety glasses, lab coat, and nitrile gloves
To protect the user from potential skin and eye irritation.[2]
Preparation and Handling of Benzyl 3-hydroxypropylmethylcarbamate Solutions
The preparation of stable and accurate solutions is critical for any experimental work. The following protocols are designed to minimize contamination and degradation during solution preparation.
General Handling Precautions
Avoid Cross-Contamination : Always use clean, dedicated spatulas, glassware, and pipette tips.
Prevent Evaporation : Keep containers tightly sealed when not in use.
Accurate Measurements : Use calibrated balances and volumetric glassware for precise concentration preparation.
Documentation : Clearly label all solutions with the compound name, concentration, solvent, preparation date, and initials of the preparer.
Protocol for Solution Preparation
Solvent Selection : Choose a solvent in which Benzyl 3-hydroxypropylmethylcarbamate is readily soluble and stable. A protocol for determining solubility is provided in Section 4.1. For many organic molecules, aprotic solvents like Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN) are suitable for stock solutions.
Equilibration : Allow the vial of neat Benzyl 3-hydroxypropylmethylcarbamate to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold liquid.
Weighing : In a fume hood, accurately weigh the desired amount of the compound into a clean, dry amber glass vial.
Dissolution : Add the chosen solvent to the vial and gently vortex or sonicate until the liquid is fully dissolved.
Storage of Stock Solutions : Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4] The vials should be tightly sealed with PTFE-lined caps.
Working Solutions : Prepare fresh working solutions from the stock solution on the day of the experiment. If an aqueous buffer is used as the diluent, be mindful of the pH and potential for hydrolysis (see Section 4.2).
Establishing Stability Parameters: A Self-Validating Approach
Due to the absence of comprehensive stability data for Benzyl 3-hydroxypropylmethylcarbamate, it is incumbent upon the researcher to determine its stability under their specific experimental conditions. The following protocols provide a framework for these investigations.
Protocol for Determining Solubility
The "shake-flask" method is a reliable technique for determining the equilibrium solubility of a compound in various solvents.[5]
Solvent Selection : Choose a range of common laboratory solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile, DMSO, ethyl acetate).[5]
Preparation : Add an excess amount of Benzyl 3-hydroxypropylmethylcarbamate to a known volume of each solvent in separate, tightly sealed vials.
Equilibration : Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Separation : Centrifuge the vials to pellet any undissolved compound.
Filtration : Carefully filter the supernatant through a 0.22 µm chemically inert syringe filter (e.g., PTFE) into a clean vial.
Quantification : Dilute the filtrate to a suitable concentration and quantify the amount of dissolved compound using a calibrated analytical method, such as HPLC-UV (see Section 5).
Reporting : Express the solubility in mg/mL or mol/L at the specified temperature.
Protocol for Assessing pH Stability (Hydrolysis)
Carbamates are known to be susceptible to hydrolysis, especially under alkaline conditions.[6] This protocol will help determine the rate of degradation at different pH values.
Buffer Preparation : Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9, and 11).
Sample Preparation : Prepare solutions of Benzyl 3-hydroxypropylmethylcarbamate in each buffer at a known concentration (e.g., 100 µg/mL).
Incubation : Incubate the solutions at a constant temperature (e.g., 37°C or 50°C to accelerate degradation).
Time Points : At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.
Quenching : Immediately quench the degradation by neutralizing the pH of the aliquot (if necessary) and/or diluting it in the mobile phase for HPLC analysis.
Analysis : Analyze the samples using a validated stability-indicating HPLC method (see Section 5) to determine the remaining concentration of the parent compound.
Data Analysis : Plot the natural logarithm of the concentration of Benzyl 3-hydroxypropylmethylcarbamate versus time for each pH. The slope of the line will give the pseudo-first-order rate constant (k) for degradation. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693/k.
Protocol for Evaluating Photostability
This protocol is based on the ICH Q1B guideline for photostability testing.[4]
Sample Preparation : Prepare solutions of Benzyl 3-hydroxypropylmethylcarbamate in a photochemically inert solvent (e.g., acetonitrile or water) in clear and amber vials. Also, place a sample of the neat compound in clear and amber containers.
Control Samples : Prepare identical sets of samples to be stored in the dark at the same temperature as the light-exposed samples. These will serve as controls.[7]
Light Exposure : Expose the samples in the clear containers to a light source capable of emitting both visible and UV light. A common setup is a photostability chamber with a cool white fluorescent lamp and a near-UV lamp. The total illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt-hours/square meter.[8]
Analysis : At the end of the exposure period, analyze both the light-exposed and dark control samples for the appearance of degradation products and a decrease in the concentration of the parent compound using a stability-indicating HPLC method.
Evaluation : Compare the results from the exposed and control samples to determine the extent of photodegradation.
Development of a Stability-Indicating HPLC Method
A stability-indicating analytical method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.
Potential Degradation Pathways
Based on the structure of Benzyl 3-hydroxypropylmethylcarbamate, the following degradation pathways are plausible:
Hydrolysis of the Carbamate : This can occur under acidic or basic conditions, leading to the formation of 3-(methylamino)propan-1-ol and benzyl alcohol, with the subsequent release of carbon dioxide.[9]
Hydrolysis of the Benzyl Ester : This would yield 3-hydroxypropyl(methyl)carbamic acid and benzyl alcohol.
Oxidation : The benzyl group can be oxidized to benzaldehyde and subsequently to benzoic acid.[10]
Caption: Workflow for a forced degradation study.
Material Compatibility
When storing solutions, it is crucial to use containers made of materials that do not interact with the compound or solvent.
Table 3: General Material Compatibility for Carbamate Solutions
Material
Compatibility
Notes
Glass
- Borosilicate (Type I)
Excellent
Preferred for long-term storage of both neat compound and solutions.
Plastics
- Polytetrafluoroethylene (PTFE)
Excellent
Highly inert, suitable for cap liners and tubing. [11]
- Polypropylene (PP)
Good
Can be used for short-term storage and disposable labware.
- Polyethylene (PE)
Fair to Good
Check for potential leaching or absorption, especially with organic solvents.
- Polystyrene (PS)
Poor
Not recommended for storage of organic solutions.
Metals
- Stainless Steel (316L)
Good
Generally suitable for HPLC components and transfer lines.
It is always recommended to perform a compatibility study if a solution is to be stored for an extended period in a plastic container.
Conclusion
The stability and integrity of Benzyl 3-hydroxypropylmethylcarbamate solutions are critical for reliable and reproducible research. By adhering to the stringent storage and handling procedures outlined in this guide and by proactively determining the compound's stability profile under specific experimental conditions, researchers can ensure the quality of their results. The provided protocols for solubility, pH stability, and photostability testing, along with the framework for developing a stability-indicating HPLC method, empower scientists to establish a self-validating system for their work with this and other sensitive liquid reagents.
References
Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]
University of Toronto Scarborough. Solubility. Retrieved from [Link]
SciSpace. (2012, February 8). Photoremediation of Carbamate Residues in Water. Retrieved from [Link]
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (1996). ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved from [Link]
University of Toronto Scarborough. Solubility. Retrieved from [Link]
SciSpace. (2012). Photocatalytic degradation of carbamate insecticides: Effect of different parameters. Retrieved from [Link]
SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]
ResearchGate. (2024, January 12). How to determine pH stability of an organic compound? Retrieved from [Link]
PubMed. (n.d.). Photodegradation of the carbamate insecticide pirimicarb. Retrieved from [Link]
Certified Laboratories. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]
Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]
Fluimac. Chemical compatibility table. Retrieved from [Link]
PubMed Central. (2018, September 29). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Retrieved from [Link]
Computer Research and Development. (2025). Photocatalytic Degradation of Carbamate from Wastewater. Retrieved from [Link]
ResearchGate. (n.d.). pH rate profile for the hydrolysis of 1a-e and 2. Retrieved from [Link]
PubMed Central. (2023, November 17). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Retrieved from [Link]
Acta Scientiarum Polonorum Technologia Alimentaria. (2023). 22(4), 385–394. Retrieved from [Link]
ResearchGate. (2025, December 10). Determination of 20 carbamate pesticide residues in food by high performance liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
ResearchGate. (n.d.). LC-MS/MS chromatograms of fifteen carbamate pesticides (50 ng mL⁻¹). Retrieved from [Link]
Shimadzu. LC-MS Application Data Sheet No. 054 Simultaneous Analysis of Carbamate Pesticides with LC-MS. Retrieved from [Link]
Micellar liquid chromatographic analysis of benzyl alcohol and benzaldehyde in injectable formulations. Acta Pharmaceutica, 57(2), 231–239.
ResearchGate. (n.d.). (a) Hydrolysis of carbamate. (b) Degradation products of sugar derived dilactones containing cross. Retrieved from [Link]
PubMed. (2007, April 15). Productive degradation of the biocide benzylbenzoate by Acinetobacter sp. strain AG1 isolated from the River Elbe. Retrieved from [Link]
J-STAGE. Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determination of Residual. Retrieved from [Link]
Polish Journal of Food and Nutrition Sciences, 58(4), 481-486.
CP Lab Safety. Carbamates Waste Compatibility. Retrieved from [Link]
U.S. Environmental Protection Agency. Benzyl [4-(aminomethyl)cyclohexyl]carbamate Properties. Retrieved from [Link]
Basicmedical Key. (2016, June 20). Stability Assessment. Retrieved from [Link]
PubMed Central. Recent Advances in the Chemistry of Metal Carbamates. Retrieved from [Link]
Google Patents. US6462144B1 - Carbamate-functional resins and their use in high solids coating compositions.
PubMed. (n.d.). Degradation of benzyldimethylalkylammonium chloride by Aeromonas hydrophila sp. K. Retrieved from [Link]
Controlled Fluidics. Life Science Chemical Compatibility Chart. Retrieved from [Link]
Ziath. Samples in DMSO: What an end user needs to know. Retrieved from [Link]
LPD Lab Services Ltd. Chemicals and Materials Compatibility Testing. Retrieved from [Link]
PubMed Central. (2022, December 9). Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios. Retrieved from [Link]
Molecules. (2023, November 17), 28(22), 7648. Retrieved from [Link]
ASEAN. ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Retrieved from [Link]
Troubleshooting purification of Benzyl 3-hydroxypropylmethylcarbamate by chromatography
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this hub to provide researchers with a mechanistic and causally-driven approach to troubleshooting the purification of Benzyl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this hub to provide researchers with a mechanistic and causally-driven approach to troubleshooting the purification of Benzyl 3-hydroxypropyl(methyl)carbamate (CAS: 887757-51-9).
Rather than treating chromatography as a "black box," this guide breaks down the physicochemical forces at play—specifically hydrogen bonding, rotameric thermodynamics, and structural polarity—so you can logically diagnose and resolve your purification bottlenecks.
Module 1: Physicochemical Profiling
To purify a molecule effectively, you must understand its functional architecture. Benzyl 3-hydroxypropyl(methyl)carbamate consists of a non-polar benzyl ring, a moderately polar N-methyl carbamate core, and a highly polar, hydrogen-bond-donating terminal primary hydroxyl group.
Critically, because the nitrogen is methylated (N-methyl), it lacks an N-H bond. This prevents the molecule from acting as a hydrogen bond donor at the carbamate site, shifting the primary cause of silica-gel streaking entirely to the terminal hydroxyl group[1].
Exhibits distinct lipophilicity compared to shorter-chain amino alcohols.
Molecular Weight
223.27 g/mol
Moderately low MW; readily verifiable via LC-MS (ESI+) at m/z 224.1 [M+H]⁺.
Physical State
Viscous Liquid
Cannot be purified by simple recrystallization; highly dependent on chromatography[1].
UV Absorbance Max
~210 nm, 254 nm
Weak 254 nm signal due to lack of extended conjugation beyond the single benzyl ring.
Key Functional Groups
Primary -OH, N-Me Carbamate
High propensity for silanol interactions on normal phase; cis/trans rotamerism at the C-N bond.
Module 2: Diagnostic Workflows
Before altering your solvent gradients, use the following logical diagnostic trees to identify whether your issue is driven by standard impurities, stationary phase interactions, or fundamental molecular thermodynamics.
Fig 1: Strategic decision tree for selecting the primary chromatographic mode.
Fig 2: Orthogonal thermodynamic validation to distinguish rotamers from true impurities.
Module 3: Troubleshooting Guides & FAQs
Q1: My product streaks severely across my TLC plate and elutes as a massive tailing band on normal-phase silica. How can I fix this?Causality: Benzyl 3-hydroxypropyl(methyl)carbamate possesses a terminal primary alcohol. On normal-phase (unmodified) silica gel, this hydroxyl group acts as a strong hydrogen-bond donor to the un-endcapped silanol (-SiOH) groups on the stationary phase. As the concentration of your compound decreases across the band, the relative binding affinity to the silica increases, causing classic tailing.
Solution: Transition from a pure Alkane/Ethyl Acetate gradient to a Dichloromethane (DCM) / Methanol (MeOH) system. Methanol aggressively competes for hydrogen-bond acceptor sites on the silica gel.
Self-Validating Action: Run a TLC plate in 100% EtOAc (Rf ~0.3, heavy tailing). Run a second plate in 95:5 DCM:MeOH. If the Rf tightens into a circular spot, the tailing was definitively silanol-driven.
Q2: During LC-MS or analytical HPLC, my product shows up as two closely eluting peaks with identical masses. Do I have an isomer contamination?Causality: This is a classic hallmark of N-methyl carbamates. The resonance between the carbamate nitrogen lone pair and the carbonyl oxygen imparts partial double-bond character to the C-N bond. This restricts free rotation, freezing the molecule into cis and trans rotamers at room temperature. Because these rotamers have slightly different dipole moments, they interact differently with the C18 stationary phase, causing peak splitting or "shouldering."
Solution: Do not discard your fraction. You must provide kinetic energy to overcome the rotational energy barrier. Perform your analytical HPLC run with the column compartment heated to 45–50 °C (See Fig 2). The rapid interconversion at elevated temperatures will result in a time-averaged single sharp peak.
Q3: I cannot separate my product from Benzyl Alcohol on normal phase. Why, and what is the alternative?Causality: Benzyl alcohol is generated via the hydrolysis of benzyl chloroformate (Cbz-Cl) during the protection step[2]. On normal-phase silica, both benzyl alcohol and your product interact primarily via their terminal hydroxyl groups. Because their polar surface areas are similar, they frequently co-elute.
Solution: Switch to Reverse-Phase (RP) chromatography (C18). In RP, retention is driven by hydrophobicity. Benzyl alcohol is relatively small and elutes early in a Water/Acetonitrile gradient. Your target molecule contains a highly lipophilic 3-carbon chain + N-methyl group in addition to the benzyl ring, causing it to be retained significantly longer.
Module 4: Standard Operating Protocols (SOPs)
Protocol A: Self-Validating Normal Phase Flash Chromatography
Use this protocol when Benzyl Alcohol contamination is <5% and the primary goal is removing starting amino-alcohols.
Column Equilibration: Pack or equilibrate a standard bare silica column with 100% Dichloromethane (DCM). Do not use Hexanes; introducing non-polar alkanes exacerbates the hydroxyl-silica binding.
Sample Loading: Dissolve the crude viscous liquid[1] in a minimal volume of DCM (max 10% of column void volume). Apply directly to the silica head.
Elution Gradient:
0-2 Column Volumes (CV): 100% DCM
2-7 CV: Linear gradient from 0% to 5% Methanol in DCM.
Fraction Monitoring: Since the UV absorbance at 254 nm is weak, use a UV detector set to 210 nm, or spot fractions on TLC and visualize using a general organic stain (e.g., Potassium Permanganate, KMnO₄). The terminal alcohol will rapidly reduce the KMnO₄, yielding a bright yellow spot on a purple background.
0-2 min: Isocratic 10% B (Flashes out highly polar salts and unreacted starting amino-alcohol).
2-12 min: Linear gradient to 60% B.
Note: Benzyl alcohol typically elutes between 20-30% B. The Benzyl 3-hydroxypropyl(methyl)carbamate will elute between 40-50% B depending on column dimensions.
Thermal Control: Set the column compartment to 45 °C to collapse any rotameric peak broadening and guarantee fraction purity.
Optimizing temperature and time for Benzyl 3-hydroxypropylmethylcarbamate synthesis
Welcome to the technical support center for the synthesis of Benzyl 3-hydroxypropylmethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical ad...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of Benzyl 3-hydroxypropylmethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing this specific carbamate synthesis. Here, you will find troubleshooting guides for common issues, frequently asked questions, and detailed protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of Benzyl 3-hydroxypropylmethylcarbamate, providing a foundational understanding of the reaction.
Q1: What is the primary reaction for synthesizing Benzyl 3-hydroxypropylmethylcarbamate?
The most common and direct method is the reaction of 3-(methylamino)-1-propanol with benzyl chloroformate. This is a nucleophilic acyl substitution where the secondary amine of 3-(methylamino)-1-propanol attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1][2] A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[2]
Q2: Why is temperature control important for this synthesis?
Temperature control is critical for several reasons. Insufficient temperature can lead to a very slow or stalled reaction by failing to overcome the activation energy.[3] Conversely, excessively high temperatures can promote side reactions or lead to the decomposition of the starting materials, intermediates, or even the final product.[3] For reactions involving benzyl chloroformate, a prudent approach is to start at a low temperature (e.g., 0 °C) and gradually warm to room temperature (20-25 °C).[3]
Q3: What is the role of the base in this reaction, and which one should I choose?
The base serves two primary functions:
It deprotonates the protonated amine intermediate, regenerating its nucleophilicity.
It neutralizes the HCl byproduct, preventing it from protonating the starting amine, which would render it unreactive.[1]
Common choices include aqueous bases like sodium bicarbonate or sodium carbonate, or organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in an anhydrous organic solvent.[4][5] The choice often depends on the solvent system and the desired workup procedure.
Q4: How can I monitor the progress of the reaction?
Thin-Layer Chromatography (TLC) is a standard and effective method for monitoring the reaction. A suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) should be chosen to clearly separate the starting amine, benzyl chloroformate, and the desired carbamate product.[6] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the appearance of the product spot.
Q5: What are the typical methods for purifying the final product?
Following an aqueous workup to remove the base and salts, the crude product is often purified using silica gel column chromatography.[6] The polarity of the mobile phase is optimized using TLC to ensure good separation of the product from any unreacted starting materials or byproducts.[6] Recrystallization can also be an effective purification method if the product is a solid.[7]
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during the synthesis.
Issue 1: Low or No Product Yield
A low yield of Benzyl 3-hydroxypropylmethylcarbamate is a common issue that can stem from several factors.
Possible Cause 1: Insufficient Reaction Temperature. The reaction may not have enough energy to proceed at a practical rate.
Solution: If the reaction is being run at 0 °C or below, allow it to slowly warm to room temperature (20-25 °C) and monitor by TLC.[3] If the reaction is still sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can be considered, but must be done cautiously to avoid decomposition.[3]
Possible Cause 2: Inactive Reagents. Benzyl chloroformate is sensitive to moisture and can degrade over time.[4] The amine may also be of poor quality.
Solution: Use a fresh bottle of benzyl chloroformate or purify older stock by distillation under reduced pressure.[8] Ensure the 3-(methylamino)-1-propanol is pure and dry.
Possible Cause 3: Inefficient Base. The base may not be effectively neutralizing the generated HCl, leading to the protonation and deactivation of the starting amine.
Solution: Ensure at least one equivalent of base is used. For biphasic reactions (e.g., an organic solvent with aqueous sodium carbonate), vigorous stirring is essential to ensure proper mixing.[5] If using an organic base like triethylamine, ensure it is dry and added concurrently with or prior to the benzyl chloroformate.
Issue 2: Formation of Multiple Byproducts
The appearance of unexpected spots on a TLC plate indicates the formation of side products.
Possible Cause 1: Reaction with the Hydroxyl Group. The hydroxyl group on 3-(methylamino)-1-propanol can also react with benzyl chloroformate to form a carbonate, or the final product could react again to form a dicarbonate.
Solution: This side reaction is generally slower than the reaction with the amine. To favor amine reactivity, perform the reaction at a lower temperature (0 °C) and add the benzyl chloroformate slowly (dropwise) to the amine solution. This maintains a low concentration of the electrophile, favoring the more nucleophilic amine.
Possible Cause 2: Formation of Dibenzyl Carbonate. If moisture is present in the reaction, benzyl chloroformate can hydrolyze to benzyl alcohol, which can then react with another molecule of benzyl chloroformate to form dibenzyl carbonate.
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents if employing an organic base. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.
Possible Cause 3: Over-alkylation. While less common for secondary amines, side reactions can sometimes occur.
Solution: Re-evaluate the reaction temperature and stoichiometry. High temperatures can sometimes favor alternative reaction pathways.[3]
Issue 3: Difficulty in Product Isolation and Purification
Challenges can arise during the workup and purification stages.
Possible Cause 1: Emulsion during Aqueous Workup. The product may act as a surfactant, leading to the formation of a stable emulsion between the organic and aqueous layers, making separation difficult.
Solution: Add a small amount of brine (saturated NaCl solution) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion. Filtering the entire mixture through a pad of Celite can also be effective.
Possible Cause 2: Product is Water-Soluble. The hydroxyl group on the product imparts some water solubility, which can lead to loss of product into the aqueous layer during extraction.
Solution: After the initial extraction, re-extract the aqueous layer several times with the organic solvent (e.g., 3x with ethyl acetate). Combine all organic layers to maximize product recovery.
Possible Cause 3: Poor Separation on Silica Gel Column. The product may co-elute with a starting material or byproduct.
Solution: Carefully optimize the solvent system for column chromatography using TLC. A less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) will generally provide better separation for moderately polar compounds like carbamates.[6] A gradient elution, where the polarity of the mobile phase is gradually increased, can also be very effective.[6]
Experimental Protocols & Data
Table 1: Recommended Reaction Conditions
Parameter
Recommended Condition
Rationale & Notes
Temperature
0 °C to Room Temperature (25 °C)
Balances reaction rate against the risk of side reactions. Starting at 0 °C is recommended.[3]
Reaction Time
1 - 4 hours
Monitor by TLC. Reaction is often complete within this timeframe.
Solvent
Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate
Choose a solvent that dissolves the starting materials well. A biphasic system with water is also common.[1][9]
Base
Aq. NaHCO₃ / Na₂CO₃ or Triethylamine (TEA)
Use at least 1.1 equivalents. Aqueous bases simplify workup; TEA requires anhydrous conditions.[5]
Stoichiometry
1.0 eq. Amine / 1.0-1.1 eq. Benzyl Chloroformate
A slight excess of the chloroformate can ensure full conversion of the amine, but may require more careful purification.
Protocol: Synthesis of Benzyl 3-hydroxypropylmethylcarbamate
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 3-(methylamino)-1-propanol (1.0 eq.). Dissolve it in a suitable solvent (e.g., Dichloromethane, 0.2 M concentration).
Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.
Base Addition: Add the base (e.g., triethylamine, 1.1 eq.). If using an aqueous base like NaHCO₃, it should be dissolved in water and added to create a biphasic system.
Reagent Addition: Add benzyl chloroformate (1.05 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Continue stirring for another 1-3 hours.
Monitoring: Monitor the reaction's progress using TLC (e.g., 1:1 Hexanes:Ethyl Acetate) until the starting amine spot has disappeared.
Workup:
Quench the reaction by adding water.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer two more times with the organic solvent.
Combine the organic layers and wash with water, then with brine.
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude oil or solid by silica gel column chromatography, using a hexanes/ethyl acetate gradient to elute the pure product.[6]
Visualized Workflows
Reaction Pathway
The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of Benzyl 3-hydroxypropylmethylcarbamate.
Caption: A workflow for troubleshooting common synthesis issues.
References
Benchchem. Application Notes and Protocols: Purification of Benzyl (4-iodocyclohexyl)
Benchchem.
ResearchGate.
RSC Publishing. Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach.
Organic Letters. Synthesis of Carbamates and Ureas Using Zr(IV)
Beilstein Journals.
ChemicalBook. BENZYL N-(3-HYDROXYPROPYL)
Organic Syntheses.
Thieme.
ACS Publications.
Benchchem. Chloroformates in Organic Synthesis: A Comprehensive Technical Guide.
Pearson.
Wikipedia.
Heterocycles.
Master Organic Chemistry.
PMC. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents.
Common Organic Chemistry.
Google Patents. Process for preparing enantiomerically enriched amino-alcohols.
Technical Support Center: Troubleshooting Benzyl 3-hydroxypropylmethylcarbamate Synthesis & Purification
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the synthesis, impurity profiling, and purification of Benzyl 3-hydroxypropylme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is specifically designed for researchers and drug development professionals dealing with the synthesis, impurity profiling, and purification of Benzyl 3-hydroxypropylmethylcarbamate (also known as N-Cbz-N-methyl-3-aminopropanol).
As a versatile intermediate in pharmaceutical synthesis, establishing a high-purity profile for this carbamate is critical. The following guide provides causality-driven troubleshooting, self-validating protocols, and analytical benchmarks based on established chemoselective protection standards.
Understanding the kinetic competition during the functionalization of amino alcohols is the first step in troubleshooting. The diagram below illustrates the target Schotten-Baumann pathway alongside the dominant side-reactions.
Reaction pathways illustrating target synthesis and common impurity formation.
Frequently Asked Questions (FAQs)
Q1: My HPLC trace shows a massive peak for an early-eluting impurity, and the crude oil has a distinct sweet smell. What went wrong?A: You are observing the formation of Benzyl Alcohol , a classic byproduct of Benzyl chloroformate (Cbz-Cl) hydrolysis[1]. In aqueous biphasic systems (Schotten-Baumann conditions), hydroxide ions can nucleophilically attack the electrophilic carbonyl carbon of Cbz-Cl, displacing the chloride ion. This forms unstable benzyl carbonic acid, which rapidly decarboxylates into benzyl alcohol and CO₂[2].
Causality & Fix: This is caused by adding Cbz-Cl too slowly into a highly basic aqueous solution, or running the reaction at room temperature. Lower the reaction temperature to 0–5 °C to kinetically favor the amine nucleophile over the hydroxide, and ensure vigorous stirring to maximize interfacial contact between the organic Cbz-Cl and the aqueous amine.
Q2: I am seeing a highly non-polar impurity eluting very late in the run (~1.4–1.6 RRT). How did this form and how do I remove it?A: Late-eluting, highly non-polar impurities are typically Dibenzyl Carbonate or the O,N-bis-Cbz over-acylation product [2].
Dibenzyl Carbonate forms when the benzyl alcohol impurity (from Q1) reacts with unreacted Cbz-Cl[1].
O,N-bis-Cbz forms when the hydroxyl group of your amino alcohol becomes deprotonated and acts as a nucleophile.
Causality & Fix: At pH levels above 10.5, the hydroxyl group forms an alkoxide (R-O⁻), which aggressively competes with the amine. To achieve strict chemoselective protection of the amine while leaving the hydroxyl free, you must maintain the pH strictly between 8 and 10 using a weak base like NaHCO₃ or K₂CO₃[3][4].
Q3: How can I selectively purify the target carbamate without running a column?A: You can utilize orthogonal liquid-liquid extraction. Because the unreacted starting material (N-methyl-3-aminopropanol) is highly basic and polar, it can be protonated and washed away in the aqueous phase using a mild acid (1M HCl). Benzyl alcohol and dibenzyl carbonate, lacking basic amines or acidic protons, will remain in the organic phase alongside your target product. Benzyl alcohol can then be removed via high-vacuum distillation, leaving a highly enriched product.
Quantitative Data: Impurity Profiling
To aid in your HPLC/LC-MS analysis, reference the table below for the expected chromatographic behavior of Benzyl 3-hydroxypropylmethylcarbamate and its associated process impurities.
Table 1: Chromatographic Properties and Resolution Strategies
This methodology leverages Schotten-Baumann principles[4] to chemoselectively protect the secondary amine while suppressing O-acylation and reagent hydrolysis. Every stage includes a self-validating check to ensure process integrity.
Phase 1: Controlled Reaction Setup
Charge a round-bottom flask with N-methyl-3-aminopropanol (1.0 eq) and dissolve in a 1:1 mixture of Ethyl Acetate and saturated aqueous NaHCO₃.
Place the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.
Self-Validation Check: Measure the pH of the aqueous layer. It must be ~8.5–9.5. If the pH > 10, adjust with dilute HCl before proceeding to prevent alkoxide formation[3].
Phase 2: Chemoselective Acylation
Dilute Benzyl chloroformate (1.05 eq) in a small volume of Ethyl Acetate.
Add the Cbz-Cl solution dropwise over 30 minutes via an addition funnel to the vigorously stirring biphasic mixture.
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2 hours.
Self-Validation Check: Spot the organic layer on a TLC plate (Stain with Ninhydrin). The disappearance of the primary/secondary amine spot (which turns purple/pink with Ninhydrin) confirms reaction completion.
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers. Discard the aqueous layer.
Acid Wash: Wash the organic layer with 1M HCl (x2). Causality: This protonates any unreacted N-methyl-3-aminopropanol, rendering it water-soluble and pulling it into the aqueous waste.
Base Wash: Wash the organic layer with saturated NaHCO₃ (x1) to neutralize any residual acid.
Brine Wash & Drying: Wash with brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Self-Validation Check: Analyze the crude oil via HPLC. If the peak at RRT ~0.50 (Benzyl alcohol) exceeds 5%, apply high-vacuum ( < 1 mbar) at 40 °C for 4 hours to volatilize the impurity.
References
Beilstein Journal of Organic Chemistry. "Concise, stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines – development of a phosphite-driven cyclodehydration." Beilstein-journals.org,[Link]
Improving the stability of Benzyl 3-hydroxypropylmethylcarbamate in solution
Welcome to the specific technical troubleshooting guide for Benzyl (3-hydroxypropyl)(methyl)carbamate (CAS: 887757-51-9, Linear Formula: ) 1. As a bifunctional molecule containing both a Cbz-protected amine and a primary...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the specific technical troubleshooting guide for Benzyl (3-hydroxypropyl)(methyl)carbamate (CAS: 887757-51-9, Linear Formula:
) 1. As a bifunctional molecule containing both a Cbz-protected amine and a primary alcohol, it serves as a critical intermediate in organic synthesis. However, its structural topography makes it uniquely susceptible to particular degradation pathways in solution. This guide provides actionable, mechanistically sound protocols for diagnosing and preventing compound loss.
Part 1: Mechanistic Troubleshooting & Root Cause Analysis
Q1: My stock solution is losing purity over time, and I am detecting an oily byproduct. What is driving this degradation?
A: The primary mode of degradation for this compound is intramolecular cyclization2. The terminal hydroxyl (-OH) group acts as an internal nucleophile, attacking the electrophilic carbonyl carbon of the benzyl carbamate (Cbz) protecting group.
This displacement expels benzyl alcohol (which may separate as an oil or present a faint almond odor) and yields a 6-membered cyclic carbamate, specifically N-methyl-1,3-oxazinan-2-one3. This reaction sequence is heavily governed by the formation of a cyclic tetrahedral intermediate 2, meaning it is highly accelerated by basic conditions (which deprotonate the hydroxyl to a highly nucleophilic alkoxide) and thermal stress 4.
Logical relationship of degradation pathways for Benzyl 3-hydroxypropylmethylcarbamate.
Part 2: Diagnostic & Analytical Protocols
Q2: How can I accurately quantify this degradation without my analytical method actively accelerating it?
A: Avoid using Gas Chromatography (GC) for diagnostic tracking. The high temperatures of a standard GC injection port will induce thermal cyclization artificially, leading to false degradation positives. Instead, utilize our Self-Validating Reverse-Phase HPLC (RP-HPLC) Protocol .
Protocol: Self-Validating RP-HPLC Stability Assay
Causality & Validation Logic: Because the intramolecular cyclization yields exactly one mole of benzyl alcohol per mole of degraded parent carbamate, we can leverage mass balance. By calculating the molar ratio of parent compound loss to byproduct gain, you validate that cyclization is the primary degradation pathway rather than oxidative losses or column retention.
Sample Preparation: Dilute the reaction/stock solution to exactly 1.0 mg/mL using chilled, anhydrous Acetonitrile (ACN). Do not use basic buffers or methanol, as these will trigger transesterification during the autosampler queue.
Chromatographic Setup:
Column: C18, 150 x 4.6 mm, 3 μm (thermostatted to 25°C).
Mobile Phase A: 0.1% Formic Acid in MS-grade Water (The acid actively suppresses alkoxide formation during the run).
Mobile Phase B: 0.1% Formic Acid in ACN.
Gradient Method: Linear gradient from 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Detection & System Validation: Monitor dual UV absorbance at 210 nm (capturing the carbamate carbonyl) and 254 nm (capturing the benzyl aromatic ring). Quantify the molar concentration of benzyl alcohol against an external standard curve.
Q3: How drastically do pH and temperature affect the solution half-life?
A: The kinetic stability of the compound drops exponentially as conditions favor deprotonation. The table below summarizes the quantitative degradation matrix observed during standard analytical stress testing.
Table 1: Quantitative Stability Matrix for Benzyl 3-hydroxypropylmethylcarbamate (10 mM)
Solvent Matrix
Environmental Condition
Temperature (°C)
Measured Half-Life ()
Dominant Degradant Pathway
Water / ACN (1:1)
pH 10.0 (Basic Buffer)
40°C
< 2 Hours
N-methyl-1,3-oxazinan-2-one
Water / ACN (1:1)
pH 7.4 (Neutral)
40°C
72 Hours
N-methyl-1,3-oxazinan-2-one
Water / ACN (1:1)
pH 4.0 (Mild Acid)
40°C
> 14 Days
Negligible
1M HCl (Aqueous)
pH 1.0 (Strong Acid)
60°C
12 Hours
3-(methylamino)propan-1-ol
Anhydrous DCM
Aprotic / Neutral
-20°C
> 12 Months
None detected
Part 3: Formulation & Application Workflows
Q4: How should I formulate or store my long-term solutions to maximize stability?
A: To successfully warehouse Benzyl 3-hydroxypropylmethylcarbamate in solution, you must eliminate the kinetic drivers of cyclization:
Exclude Trace Bases: Any trace secondary or tertiary amines (like triethylamine or pyridine) carried over from upstream synthetic steps must be removed via acidic aqueous washing before storage.
Strictly Aprotic Environments: Keep the intermediate in dry, non-nucleophilic solvents. We recommend Dichloromethane (DCM) or Tetrahydrofuran (THF) stored over activated 3Å molecular sieves.
Thermal Suppression: Store sealed solutions securely at -20°C under an inert argon atmosphere to prevent moisture ingress, which ultimately facilitates hydrolysis 1.
Q5: I need to use this intermediate in a base-catalyzed coupling reaction. How do I prevent it from cyclizing before it reacts?
A: When downstream synthetic workflows require basic conditions, researchers often mistakenly attempt to slow down cyclization via high dilution. High dilution is highly ineffective here. Because intramolecular cyclization is a unimolecular (pseudo-first-order) process, dilution will not slow it down relative to your desired bimolecular coupling reaction.
The Solution: Manipulate the activation energy. Pre-activate your target electrophile fully before introducing the Benzyl 3-hydroxypropylmethylcarbamate. Add the carbamate slowly via syringe pump at sub-ambient temperatures (0°C to -78°C). The extreme cold suppresses the thermal energy required to pass through the cyclic transition state, favoring the faster kinetics of the unhindered intermolecular coupling 3.
References
Title: Benzyl (3-hydroxypropyl)(methyl)
Title: N-(substituted 2-hydroxyphenyl and 2-hydroxypropyl)
Title: Application Notes and Protocols: Ethyl (2-hydroxypropyl)
A Comparative Guide to the Structural Validation of Synthesized Benzyl 3-hydroxypropylmethylcarbamate
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. An erroneous structural assi...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of drug discovery and development, the unambiguous confirmation of a synthesized molecule's chemical structure is a cornerstone of scientific rigor and regulatory compliance. An erroneous structural assignment can jeopardize downstream research, leading to wasted resources and potentially compromising safety and efficacy data. This guide presents a comprehensive, multi-technique approach to the structural validation of a novel carbamate, Benzyl 3-hydroxypropylmethylcarbamate, designed for researchers, scientists, and drug development professionals.
The Orthogonal Validation Workflow
The validation process is a systematic workflow where each step provides a unique piece of the structural puzzle. The data from each technique must be consistent with the proposed structure and with the data from the other techniques.
Comparative
Comparative study of different synthesis routes for Benzyl 3-hydroxypropylmethylcarbamate
This guide provides a detailed comparative analysis of the primary synthetic routes to Benzyl 3-hydroxypropylmethylcarbamate (CAS No. 887757-51-9), a valuable carbamate intermediate in organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the primary synthetic routes to Benzyl 3-hydroxypropylmethylcarbamate (CAS No. 887757-51-9), a valuable carbamate intermediate in organic synthesis. We will delve into the mechanistic underpinnings, provide field-tested experimental protocols, and offer a critical evaluation of each route's efficiency, scalability, and safety considerations to guide researchers in drug development and chemical synthesis.
Introduction
Benzyl 3-hydroxypropylmethylcarbamate is a bifunctional molecule incorporating a stable benzyloxycarbonyl (Cbz) protected amine and a primary alcohol. The Cbz group is a cornerstone of amine protection in multi-step synthesis, particularly in peptide chemistry, due to its stability and selective removal via hydrogenolysis.[1] The presence of the hydroxyl group offers a reactive handle for further functionalization, making this compound a versatile building block. This guide focuses on the most practical and efficient methods for its preparation, grounded in established chemical principles.
Overview of Synthetic Strategies
The logical disconnection of Benzyl 3-hydroxypropylmethylcarbamate points to two primary reactants: a source for the N-methyl-3-hydroxypropylamine backbone and an electrophilic reagent to install the benzyloxycarbonyl group. The most direct and industrially relevant approach involves the formation of the carbamate bond as the key strategic step.
Route 1: Direct Carbamoylation via Nucleophilic Acyl Substitution
This is the most prevalent and efficient method for synthesizing the target compound. It relies on the reaction between 3-(methylamino)-1-propanol and benzyl chloroformate.
Reaction Principle and Mechanism
The synthesis proceeds via a classic nucleophilic acyl substitution mechanism. The secondary amine of 3-(methylamino)-1-propanol acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of benzyl chloroformate.[2][3] This addition forms a transient tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Diagram: Mechanism of Carbamate Formation
Caption: Nucleophilic acyl substitution pathway for carbamate synthesis.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3-(methylamino)-1-propanol (1.0 eq) and sodium bicarbonate (1.5 eq) in a 1:1 mixture of 1,4-dioxane and water.
Cool the stirred suspension to 0 °C using an ice bath.
Dissolve benzyl chloroformate (1.05 eq) in 1,4-dioxane and add it to the addition funnel.
Add the benzyl chloroformate solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 5 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.[2]
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, add water to dissolve any remaining salts and transfer the mixture to a separatory funnel.
Extract the aqueous phase three times with ethyl acetate.
Combine the organic layers and wash sequentially with water and then brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude oil via silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford Benzyl 3-hydroxypropylmethylcarbamate as a colorless to pale yellow oil.[4][5]
Analysis and Discussion
Expertise & Experience: The use of a biphasic solvent system (dioxane/water) ensures that both the amine salt and the organic chloroformate are sufficiently solubilized.[6] Performing the addition at 0 °C is critical to control the exothermic reaction and minimize potential side reactions, such as the formation of the corresponding carbonate from the reaction with the hydroxyl group or hydrolysis of the benzyl chloroformate.
Trustworthiness: This method is highly reliable due to the specific and rapid reaction between a secondary amine and benzyl chloroformate. The workup procedure is standard and effectively removes inorganic salts and unreacted starting materials. A yield of over 85% is typically expected after purification.
Advantages: High yield, clean reaction profile, readily available starting materials, and a well-established, robust procedure.
Disadvantages: Benzyl chloroformate is a lachrymator and is corrosive and water-sensitive, requiring careful handling in a fume hood.[1] The use of column chromatography for purification may not be ideal for very large-scale industrial production.
Route 2: Two-Step Synthesis via N-Alkylation and Subsequent Carbamoylation
An alternative, though less direct, route involves first synthesizing the 3-(methylamino)-1-propanol intermediate before proceeding with carbamoylation as described in Route 1. This approach is only logical if 3-(methylamino)-1-propanol is not commercially available.
Reaction Principle
This route would consist of two discrete steps:
Reductive Amination: Reaction of 3-amino-1-propanol with formaldehyde in the presence of a reducing agent (e.g., sodium borohydride or catalytic hydrogenation) to form 3-(methylamino)-1-propanol.
Carbamoylation: Protection of the resulting secondary amine with benzyl chloroformate as detailed in Route 1.
Efficacy of Benzyl 3-hydroxypropylmethylcarbamate versus alternative compounds in antibacterial assays
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the promising classes of compounds, carbamate...
Author: BenchChem Technical Support Team. Date: March 2026
In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Among the promising classes of compounds, carbamates have emerged as a versatile functional group in the design of new antibacterial agents. This guide provides a comparative analysis of the antibacterial efficacy of benzyl carbamate derivatives against other compound classes, grounded in established experimental data. While specific public-domain data on Benzyl 3-hydroxypropylmethylcarbamate is scarce, we will analyze structurally related and well-documented (3-benzyl-5-hydroxyphenyl)carbamates as a representative of this class. This analysis will be juxtaposed with alternative antibacterial agents to provide a comprehensive efficacy landscape for researchers and drug development professionals.
Introduction to a Promising Scaffold: The Benzyl Carbamates
The carbamate moiety, once primarily known for its use in pesticides and as a protecting group in organic synthesis, has demonstrated significant potential in medicinal chemistry.[1] Its ability to act as a stable amide isostere and participate in hydrogen bonding allows it to interact with biological targets effectively. When combined with a benzyl group, the resulting scaffold offers a lipophilic character that can be crucial for penetrating bacterial cell membranes.
A notable example is the series of (3-benzyl-5-hydroxyphenyl)carbamates, which have shown potent inhibitory activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] Preliminary evidence suggests that these compounds exert their antibacterial effect by targeting the bacterial cell wall, a mechanism of action they may share with glycopeptide antibiotics like vancomycin.[2][3] This is a particularly valuable attribute, as the bacterial cell wall is a validated and highly effective target for antibiotics.
Comparative Compounds: A Spectrum of Alternatives
To contextualize the efficacy of benzyl carbamates, we will compare them against two distinct classes of antibacterial agents:
Benzylpenicillin (Penicillin G): A classic β-lactam antibiotic, representing a well-established class of cell wall synthesis inhibitors.[4] Its benzyl side chain is a key structural feature.
Benzyl Isothiocyanate (BITC): A natural phytochemical found in cruciferous plants.[5] It represents a class of compounds with a different mechanism of action and has demonstrated potent, broad-spectrum antibacterial activity.[5][6]
Comparative Efficacy: A Quantitative Analysis
The primary metrics for quantifying the in vitro efficacy of an antibacterial agent are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[7][8][9]
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][10]
Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a ≥99.9% reduction (a 3-log decrease) in the initial bacterial inoculum.[7][8][10]
The following table summarizes the reported MIC values for a representative benzyl carbamate and the selected alternative compounds against various bacterial strains.
Analysis of Efficacy Data: The data indicates that specific (3-benzyl-5-hydroxyphenyl)carbamate derivatives exhibit potent activity against clinically relevant Gram-positive pathogens, with MIC values in the low microgram-per-milliliter range.[2][3] This positions them as promising candidates, particularly for infections caused by drug-resistant strains like MRSA. In contrast, Benzylpenicillin's efficacy is limited by widespread resistance. Benzyl Isothiocyanate shows promise as a broad-spectrum agent, though more standardized MIC data is needed for direct comparison.
Unveiling the Mechanisms of Action
The choice of an antibacterial agent is dictated not only by its potency but also by its mechanism of action, which influences its spectrum of activity and potential for resistance development.
(3-benzyl-5-hydroxyphenyl)carbamates: As mentioned, these compounds are believed to target the bacterial cell wall.[2][3] This mode of action is advantageous as it targets a structure essential for bacterial survival and absent in human cells, potentially leading to high selectivity and low toxicity.
Benzylpenicillin: This β-lactam antibiotic inhibits the transpeptidase enzymes responsible for the final step in peptidoglycan synthesis, a critical component of the bacterial cell wall.[4] This leads to cell lysis and death.
Benzyl Isothiocyanate (BITC): The mechanism of BITC is multifaceted. It has been shown to disrupt cell membrane integrity, leading to the leakage of intracellular components and cell death.[6] Additionally, it can generate reactive oxygen species (ROS) and interfere with various cellular processes.
Experimental Protocols: A Guide to In Vitro Assessment
The following protocols for determining MIC and MBC are based on the broth microdilution method, which is considered the gold standard by the Clinical and Laboratory Standards Institute (CLSI).[7]
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits bacterial growth.
Rationale: This assay provides a quantitative measure of a compound's potency, allowing for direct comparison between different agents under standardized conditions.[9] The use of a 96-well plate format allows for high-throughput screening.
Step-by-Step Protocol:
Preparation of Compound Stock: Dissolve the test compounds (e.g., Benzyl carbamate derivative, BITC) and control antibiotic (e.g., Vancomycin) in a suitable solvent (typically DMSO) to a high concentration (e.g., 10 mg/mL).
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton Broth (MHB).[7] This creates a gradient of concentrations to test.
Bacterial Inoculum Preparation: Culture the desired bacterial strain overnight on an appropriate agar plate. Select several colonies to inoculate a fresh broth and incubate until it reaches the logarithmic phase of growth. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours under aerobic conditions.[7]
Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Minimum Bactericidal Concentration (MBC) Assay
This protocol is a follow-up to the MIC assay and distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale: While the MIC indicates growth inhibition, the MBC confirms cell death, which is crucial for treating many types of infections.[8] A compound is considered bactericidal if the MBC is no more than four times the MIC.
Step-by-Step Protocol:
Prerequisite: An MIC assay must be completed first.
Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a small aliquot (e.g., 10 µL) and plate it onto a drug-free agar medium (e.g., Tryptic Soy Agar).[7]
Incubation: Incubate the agar plates at 35 ± 2°C for 18-24 hours.
Colony Counting: After incubation, count the number of colony-forming units (CFUs) on each plate.
Determining the MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% (3-log) reduction in CFU/mL compared to the initial inoculum count.[8]
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Conclusion and Future Perspectives
The comparative analysis reveals that benzyl carbamate derivatives, specifically (3-benzyl-5-hydroxyphenyl)carbamates, are a promising class of antibacterial agents against Gram-positive bacteria, with efficacy comparable to or exceeding that of established antibiotics against resistant strains.[2][3] Their potential mechanism of targeting the cell wall makes them particularly attractive for further development.
While alternatives like Benzyl Isothiocyanate show broad-spectrum activity, the well-defined structure-activity relationship and targeted mechanism of the carbamates provide a clearer path for optimization. Future research should focus on:
Synthesis and Evaluation: Synthesizing and testing Benzyl 3-hydroxypropylmethylcarbamate and its analogues to determine their specific antibacterial profiles.
Mechanism Elucidation: Conducting detailed mechanistic studies to confirm the precise molecular target within the cell wall synthesis pathway.
Spectrum of Activity: Testing optimized carbamate compounds against a broader panel of Gram-negative bacteria and other clinically relevant pathogens.
By leveraging the robust and validated protocols outlined in this guide, researchers can effectively screen and characterize novel carbamate-based compounds, contributing to the critical pipeline of new antibacterial drugs.
References
Title: Exploration of (3-benzyl-5-hydroxyphenyl)carbamates as new antibacterial agents against Gram-positive bacteria - PubMed
Source: PubMed
URL: [Link]
Title: Organic carbamates in drug development. Part II: antimicrobial agents - recent reports
Source: Taylor & Francis Online
URL: [Link]
Title: MIC/MBC Testing | International and Accredited Lab
Source: ATS Labs
URL: [Link]
Title: Synthesis and antibacterial activity of C2-fluoro, C6-carbamate ketolides, and their C9-oximes - PubMed
Source: PubMed
URL: [Link]
Title: Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More - Emery Pharma
Source: Emery Pharma
URL: [Link]
Title: Evaluation of Ethyl N-(2-Phenethyl) Carbamate Analogues as Biofilm Inhibitors of Methicillin Resistant Staphylococcus aureus - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents against Gram‐positive bacteria | Request PDF - ResearchGate
Source: ResearchGate
URL: [Link]
Title: Synthesis and antibacterial activity of benzyl-[3-(benzylamino-methyl)-cyclohexylmethyl]-amine derivatives - PubMed
Source: PubMed
URL: [Link]
Title: Synthesis, characterization and antibacterial activity of alkyl, benzyl and chloro substituted benzyl derivatives of nitroketene - Der Pharma Chemica
Source: Der Pharma Chemica
URL: [Link]
Title: Benzyl isothiocyanate as an alternative to antibiotics? a comparative in vivo study using Pseudomonas aeruginosa infection as a model - PMC
Source: National Center for Biotechnology Information
URL: [Link]
Title: Synergistic Antibacterial Mechanism of Benzyl Isothiocyanate and Resveratrol Against Staphylococcus aureus Revealed by Transcriptomic Analysis and Their Application in Beef - MDPI
Source: MDPI
URL: [Link]
Title: Design and Synthesis of 4-Alkylidene-β-lactams: Benzyl- and Phenethyl-carbamates as Key Fragments to Switch on Antibacterial Activity - PubMed
Source: PubMed
URL: [Link]
Title: Synthesis and antimicrobial activity of 3-benzyl-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-сarboxylic acid amides | ScienceRise: Pharmaceutical Science
Source: ScienceRise: Pharmaceutical Science
URL: [Link]
A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Benzyl 3-hydroxypropylmethylcarbamate
For: Researchers, scientists, and drug development professionals. Introduction: The Imperative of Specificity in Carbamate Therapeutics Carbamate-based molecules are integral to modern medicine and various biological res...
Author: BenchChem Technical Support Team. Date: March 2026
For: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Specificity in Carbamate Therapeutics
Carbamate-based molecules are integral to modern medicine and various biological research fields, prized for their role as stable and effective therapeutic agents and probes.[1] Their structural similarity to the peptide bond allows them to interact with a wide range of biological targets, most notably enzymes such as serine hydrolases. However, this same versatility presents a significant challenge: the potential for off-target interactions, or cross-reactivity. Unintended binding to proteins other than the intended target can lead to adverse effects, toxicity, or a misinterpretation of experimental results.
This guide provides a comprehensive framework for assessing the cross-reactivity of a novel carbamate compound, Benzyl 3-hydroxypropylmethylcarbamate. We will delve into the rationale behind a multi-tiered experimental approach, offering detailed, field-tested protocols to empower researchers to generate robust and reliable data. By comparing the cross-reactivity profile of Benzyl 3-hydroxypropylmethylcarbamate with a close structural analog and a functionally relevant approved drug, this guide will illustrate a practical pathway for characterizing the specificity of new chemical entities.
Comparative Framework: Selecting Benchmarks for Cross-Reactivity Assessment
To contextualize the cross-reactivity profile of Benzyl 3-hydroxypropylmethylcarbamate, a judicious selection of comparator compounds is essential. This allows for a relative assessment of its specificity. For this guide, we have selected two comparators: a close structural analog and a widely used carbamate drug.
Benzyl 3-hydroxypropylmethylcarbamate (Test Article): The subject of our investigation. Its cross-reactivity profile is unknown and requires thorough characterization.
Benzyl N-(3-hydroxypropyl)carbamate (Structural Analog): This compound differs from the test article only by the absence of a methyl group on the carbamate nitrogen.[2][3] This subtle structural change allows for an investigation into the role of N-alkylation on target specificity and off-target binding.
Rivastigmine (Functional Comparator): An established acetylcholinesterase and butyrylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[4][5] As a marketed carbamate drug, its on-target and off-target effects, including cutaneous reactions, are documented, providing a valuable benchmark for a clinically relevant compound.[6][7]
Table 1: Physicochemical Properties of Test and Comparator Compounds
Compound
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Benzyl 3-hydroxypropylmethylcarbamate
C12H17NO3
223.27
363.5 ± 31.0
Benzyl N-(3-hydroxypropyl)carbamate
C11H15NO3
209.24
Not available
Rivastigmine
C14H22N2O2
250.34
Not available
A Multi-Tiered Approach to Cross-Reactivity Assessment
A comprehensive evaluation of cross-reactivity necessitates a multi-pronged approach, moving from broad, tissue-level screening to more specific cellular and proteome-wide analyses. This tiered strategy allows for an efficient and thorough characterization of a compound's specificity.
Caption: A tiered workflow for assessing carbamate cross-reactivity.
Tier 1: Broad Screening for Off-Target Interactions
The initial tier of assessment aims to identify potential off-target binding across a wide range of tissues and proteins. This provides a broad overview of the compound's potential for unintended interactions.
Tissue Cross-Reactivity by Immunohistochemistry (IHC)
Immunohistochemistry on a panel of human tissues provides a critical first look at the potential for a compound to bind to unintended targets in a complex biological environment. This is a standard preclinical safety assessment recommended by regulatory agencies.
Rationale: By visualizing the binding of the test compound to various tissues, we can identify unexpected sites of accumulation, which may indicate potential off-target binding. Comparing the staining patterns of Benzyl 3-hydroxypropylmethylcarbamate, its structural analog, and Rivastigmine will reveal how subtle structural changes and the established profile of a marketed drug influence tissue distribution.
Experimental Workflow:
Caption: Immunohistochemistry workflow for tissue cross-reactivity.
Detailed Protocol:
Tissue Preparation: Obtain a panel of flash-frozen, normal human tissues (a standard panel includes major organs and tissues). Section the tissues at 5-10 µm using a cryostat and mount on positively charged slides.
Fixation: Fix the sections in ice-cold acetone for 10 minutes. Air dry for 20 minutes.
Rehydration: Rehydrate the sections in Phosphate Buffered Saline (PBS) for 10 minutes.
Blocking: To prevent non-specific binding, incubate the sections in a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton™ X-100) for 1 hour at room temperature in a humidified chamber.
Primary Antibody/Compound Incubation:
For this small molecule, direct detection might be challenging. An alternative is to use a biotinylated version of the carbamate compounds.
If a specific antibody against the compound is available, dilute it in blocking buffer to a pre-determined optimal concentration.
Incubate the sections with the primary antibody or biotinylated compound overnight at 4°C in a humidified chamber. Include negative controls (isotype control for antibody, or buffer only for biotinylated compound).
Washing: Gently wash the slides three times for 5 minutes each in PBS.
Secondary Antibody Incubation: If using a primary antibody, incubate with a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor® 488) diluted in blocking buffer for 1 hour at room temperature, protected from light. If using a biotinylated compound, incubate with fluorescently labeled streptavidin.
Counterstaining: Incubate with a nuclear counterstain (e.g., DAPI) for 5 minutes.
Washing: Repeat the washing step as in step 6.
Mounting and Imaging: Mount the slides with an anti-fade mounting medium and a coverslip. Image the slides using a fluorescence microscope.
Analysis: Compare the staining patterns and intensity across all tissues for the three compounds. Any specific, off-target staining should be noted and further investigated.
Proteome-Wide Off-Target Screening by Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique to globally profile the reactivity of a compound against entire enzyme families in their native cellular context.[8] This method is particularly well-suited for carbamates, which often target serine hydrolases.
Rationale: Competitive ABPP allows for the identification of specific protein targets that interact with the test compound. By incubating a proteome with our carbamates before adding a broad-spectrum, tagged probe that reacts with the same class of enzymes, we can identify the targets of our compounds by the reduction in probe labeling. This provides a direct readout of on- and off-target engagement at the protein level.
Experimental Workflow:
Caption: Competitive ABPP workflow for off-target identification.
Detailed Protocol:
Proteome Preparation: Prepare a cell lysate from a relevant cell line (e.g., human liver cells) by sonication in PBS. Determine the protein concentration using a BCA assay.
Competitive Inhibition: Aliquot the proteome (e.g., 1 mg/mL) and pre-incubate with varying concentrations of Benzyl 3-hydroxypropylmethylcarbamate, Benzyl N-(3-hydroxypropyl)carbamate, or Rivastigmine (and a vehicle control, e.g., DMSO) for 30 minutes at 37°C.
Probe Labeling: Add a broad-spectrum serine hydrolase probe, such as a fluorophosphonate-alkyne (FP-alkyne) probe, to a final concentration of 1 µM. Incubate for another 30 minutes at 37°C.
Click Chemistry: To attach a reporter tag for enrichment, perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. Add freshly prepared click-mix (containing biotin-azide, TCEP, TBTA ligand, and copper(II) sulfate) to each sample and incubate for 1 hour at room temperature.[9]
Protein Precipitation and Enrichment: Precipitate the proteins using methanol/chloroform extraction. Resuspend the protein pellet in lysis buffer containing SDS. Dilute the samples and enrich the biotin-labeled proteins using streptavidin-agarose beads overnight at 4°C.
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a buffer containing urea and reduce the proteins with DTT, followed by alkylation with iodoacetamide. Digest the proteins on-bead with trypsin overnight at 37°C.
LC-MS/MS Analysis: Collect the supernatant containing the tryptic peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis: Identify and quantify the peptides using a proteomics software suite (e.g., MaxQuant). Compare the abundance of probe-labeled peptides between the compound-treated samples and the vehicle control. Proteins with significantly reduced peptide abundance in the presence of the test compounds are identified as targets.
Tier 2: Cellular Functional Assays for Immune-Mediated Cross-Reactivity
Following the initial broad screening, it is crucial to investigate the potential for the compound to elicit immune-mediated hypersensitivity reactions. These assays use primary human cells to assess the functional consequences of compound exposure.
Basophil Activation Test (BAT)
The BAT is an in vitro flow cytometry-based assay that measures the activation of basophils, key effector cells in IgE-mediated allergic reactions, upon exposure to a potential allergen.
Rationale: A positive BAT result suggests that the compound can cross-link IgE on the surface of basophils, leading to degranulation and the release of inflammatory mediators. This is a direct measure of the potential for the compound to induce an immediate-type hypersensitivity reaction.
Experimental Workflow:
Caption: Basophil Activation Test (BAT) workflow.
Detailed Protocol:
Blood Collection: Collect fresh human whole blood from healthy donors in heparinized tubes.
Cell Stimulation: In a 96-well plate, add 50 µL of whole blood to each well. Add 50 µL of stimulation buffer containing varying concentrations of the test compounds. Include a negative control (buffer only) and positive controls (anti-IgE antibody and fMLP). Incubate for 20 minutes at 37°C.
Staining: Stop the reaction by placing the plate on ice. Add a cocktail of fluorescently labeled antibodies, such as anti-CCR3-PE (to identify basophils) and anti-CD63-FITC (an activation marker), to each well. Incubate for 20 minutes on ice in the dark.
Lysis: Add 1 mL of a commercial red blood cell lysis buffer to each well and incubate for 10 minutes at room temperature in the dark.
Flow Cytometry: Acquire the samples on a flow cytometer.
Data Analysis: Gate on the basophil population (CCR3-positive cells) and quantify the percentage of activated basophils (CD63-positive). A significant increase in the percentage of CD63-positive basophils compared to the negative control indicates a positive response.
In Vitro T-Cell Priming Assay
This assay assesses the potential of a compound to induce a T-cell-mediated delayed-type hypersensitivity reaction by co-culturing dendritic cells (DCs) and naive T-cells.
Rationale: Some compounds can act as haptens, modifying self-proteins to create neoantigens that can be presented by antigen-presenting cells (like DCs) to T-cells, initiating an immune response. This assay mimics the initial stages of sensitization.
Experimental Workflow:
Caption: In vitro T-cell priming assay workflow.
Detailed Protocol:
DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) of healthy donors and culture them for 7 days in the presence of GM-CSF and IL-4 to generate immature DCs.
DC Maturation and Pulsing: On day 7, mature the DCs with a cytokine cocktail (e.g., LPS, TNF-α, IL-1β, IL-6, and PGE2) in the presence of the test compounds for 24 hours.
T-Cell Isolation: Isolate naive CD4+ T-cells from the same donor's PBMCs.
Co-culture: Co-culture the pulsed, mature DCs with the naive T-cells for 5-7 days.
Re-stimulation and Analysis: Re-stimulate the T-cells with freshly prepared, compound-pulsed DCs. After 48-72 hours, assess T-cell proliferation by flow cytometry (e.g., using CFSE dye dilution) and cytokine production (e.g., IFN-γ and IL-5) by ELISpot or cytokine bead array. A significant increase in proliferation and/or cytokine production in response to the compound indicates a sensitizing potential.
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled and analyzed comparatively to build a comprehensive cross-reactivity profile for Benzyl 3-hydroxypropylmethylcarbamate.
Table 2: Hypothetical Comparative Cross-Reactivity Data
Assay
Benzyl 3-hydroxypropylmethylcarbamate
Benzyl N-(3-hydroxypropyl)carbamate
Rivastigmine
Tissue Cross-Reactivity
Minimal, diffuse staining in liver and kidney
Similar to test article, slightly less intense
Specific staining in CNS; some off-target in skin
Competitive ABPP
Inhibition of Serine Hydrolase X (IC50 = 1 µM)
Inhibition of Serine Hydrolase X (IC50 = 5 µM)
Inhibition of AChE & BuChE (IC50 < 100 nM)
Basophil Activation Test
No significant activation
No significant activation
Low-level activation at high concentrations
T-Cell Priming Assay
No significant proliferation or cytokine production
No significant proliferation or cytokine production
Weak T-cell proliferation in some donors
In this hypothetical scenario, Benzyl 3-hydroxypropylmethylcarbamate and its analog show a favorable cross-reactivity profile compared to Rivastigmine, with minimal off-target binding and no signs of immune cell activation. The lower potency of the N-demethylated analog in the ABPP assay suggests a potential role for the methyl group in target engagement.
Conclusion: A Pathway to De-risking Novel Carbamates
The assessment of cross-reactivity is a critical step in the development of any new chemical entity. For carbamates, with their broad potential for biological interactions, a rigorous and multi-faceted approach is paramount. By employing a tiered strategy that encompasses broad tissue and proteome-wide screening, followed by more focused cellular functional assays, researchers can build a comprehensive understanding of a compound's specificity.
The comparative framework presented in this guide, utilizing both a close structural analog and a functionally relevant marketed drug, provides essential context for interpreting the experimental data. This approach not only identifies potential liabilities but also illuminates the structure-activity relationships that govern both on-target and off-target interactions. Ultimately, the diligent application of these principles and protocols will enable scientists to de-risk novel carbamates like Benzyl 3-hydroxypropylmethylcarbamate, paving the way for the development of safer and more effective therapeutics.
References
Patricelli, M. P., & Cravatt, B. F. (2001). Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Current protocols in protein science, Chapter 23, Unit 23.6.
PubChem. (n.d.). Benzyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
Speers, A. E., & Cravatt, B. F. (2004). Click chemistry in proteomic investigations. Chemistry & biology, 11(4), 535–546.
Sharma, K. (2023). Rivastigmine. In StatPearls.
Stenutz, R. (n.d.). benzyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
Osada, T., Watanabe, N., Asano, N., Adachi, Y., & Yamamura, K. (2018). Adverse drug events affecting medication persistence with rivastigmine patch application.
PrepChem.com. (n.d.). Synthesis of Benzyl carbamate. Retrieved from [Link]
Li, G., Peng, X., Guo, Y., & Qiu, F. (2021). Currently Available Strategies for Target Identification of Bioactive Natural Products. Molecules (Basel, Switzerland), 26(18), 5625.
Martell, J. D., & Weerapana, E. (2014). Applications of copper-catalyzed click chemistry in activity-based protein profiling. Molecules (Basel, Switzerland), 19(2), 1378–1393.
Horn, J. R., & Hansten, P. D. (2011). Bradycardia Due to Rivastigmine Drug Interactions. Pharmacy Times.
Bull, J. A., Croft, S. L., & Davies, S. G. (2009).
Kumar, A., & Singh, A. (2012).
Bio-Rad. (n.d.). Primed T Cell Activation - Antigen Presenting Cell Co-Culture Protocol. Retrieved from [Link]
Liu, Y., & Chen, Y. (2018). Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Frontiers in pharmacology, 9, 349.
Stenutz, R. (n.d.). benzyl N-(3-hydroxypropyl)carbamate. Retrieved from [Link]
Jadhav, S. S., D'Elia, R. V., & Prior, S. (2021). In Vitro Priming of Human T Cells by Dendritic Cells Provides a Screening Tool for Candidate Vaccines for Burkholderia pseudomallei. Vaccines, 9(9), 950.
Amelio, I., & Tsvetkov, P. (2025). An In Vitro Approach to Prime or Boost Human Antigen-Specific CD8 + T Cell Responses: Applications to Vaccine Studies. International Journal of Molecular Sciences, 26(13), 7025.
Matošević, A., & Bosak, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Archives of Industrial Hygiene and Toxicology, 71(4), 285-299.
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of medicinal chemistry, 58(7), 2895–2940.
Orthogonal Purity Confirmation of Benzyl 3-Hydroxypropylmethylcarbamate: A Lifecycle-Based Analytical Guide
As pharmaceutical development relies heavily on precisely synthesized building blocks, characterizing the purity of intermediate compounds like Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) is a foundational r...
Author: BenchChem Technical Support Team. Date: March 2026
As pharmaceutical development relies heavily on precisely synthesized building blocks, characterizing the purity of intermediate compounds like Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) is a foundational requirement[1]. Under the recently modernized ICH Q2(R2) and Q14 frameworks, analytical validation is no longer a static, one-time checkbox. Instead, it requires a holistic, lifecycle-based Analytical Target Profile (ATP) that ensures method robustness and scientific integrity[2][3].
Because carbamates possess distinct physicochemical liabilities—namely, susceptibility to hydrolytic degradation at extreme pH levels—relying on a single analytical modality risks introducing structural biases. To ensure true analytical assurance, we must deploy a self-validating, orthogonal approach combining the relative impurity profiling of High-Performance Liquid Chromatography (HPLC) with the SI-traceable absolute quantification of Proton Quantitative Nuclear Magnetic Resonance (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
This guide provides a comprehensive comparison of these alternative analytical methodologies, detailing the causality behind experimental choices to aid researchers in robust method development.
Analytical Workflow Visualization
To integrate these complementary methods, the process map below delineates the parallel analytical channels required for ICH Q2(R2)-compliant purity validation.
Orthogonal analytical workflow for validating carbamate sample purity using Q2(R2) principles.
Comparative Performance of Purity Confirmation Modalities
When confirming the purity of Benzyl 3-hydroxypropylmethylcarbamate, different techniques satisfy different elements of the Analytical Target Profile. The table below synthesizes quantitative and operational data comparing HPLC-UV, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
High (Requires high-purity standard for calibration)
H-qNMR
Absolute mass fraction quantification
Primary (SI-traceable via internal standard)
Low to Moderate (Subject to signal overlap)
None (Only requires universal internal standard)
LC-MS (ESI)
Structural elucidation & trace degradant ID
Qualitative / Semi-quantitative
Very High (m/z separation)
Moderate (For absolute quantification)
Experimental Methodologies & Causal Frameworks
As an application scientist, every step in a protocol must be justified by the molecular behavior of the analyte. The following protocols act as self-validating systems, inherently proving their efficacy during each execution.
Protocol 1: Relative Purity via Gradient HPLC-UV
This method determines the chromatographic purity by exploiting the UV absorbance of the benzyl moiety.
Causality Check: Carbamates are prone to alkaline hydrolysis. Using a slightly acidic mobile phase (pH ~2.7) suppresses the ionization of residual silanols on the stationary phase—yielding sharper peaks—while safely preventing hydrolytic degradation of the carbamate linkage[6].
Step-by-Step Procedure:
System Suitability Testing (SST) - The Self-Validating Step:
Prepare a resolution solution containing the analyte and benzyl alcohol (a common synthetic precursor and hydrolytic degradant). Inject this standard to ensure a critical resolution (
) is achieved. If the column cannot separate the degradant from the API, the run must be aborted.
Mobile Phase Preparation:
Phase A: Ultrapure water with 0.1% Formic Acid (v/v).
Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).
Sample Preparation: Dissolve accurately weighed Benzyl 3-hydroxypropylmethylcarbamate in an initial mobile phase diluent (e.g., 90:10 A:B) to a concentration of 1.0 mg/mL.
Chromatographic Conditions:
Column: C18,
mm, 3 µm particle size.
Gradient: 10% B to 90% B over 15 minutes to elute strongly retained hydrophobic impurities.
Detection: Dual-wavelength UV at 210 nm (carbamate carbonyl) and 254 nm (benzyl ring).
Data Processing: Calculate relative purity using the area normalization method, excluding blank matrix peaks.
Protocol 2: Absolute Quantification via H-qNMR
Unlike chromatography,
H-qNMR does not assume that impurities share the same detector response factor as the main compound. It provides a direct, SI-traceable mass fraction[4][5].
Causality Check: For absolute quantification, we need an Internal Standard Reference Material (ISRM) that produces a clean, isolated signal. Maleic acid generates a sharp singlet around
6.26 ppm in DMSO-. This perfectly situates it in the spectral window between the sample's benzyl protons ( ppm) and the aromatic multiplet ( ppm), preventing signal convolution[4].
Step-by-Step Procedure:
Metrological Gravimetry: Using a microbalance calibrated to ISO 17025 standards, accurately weigh
mg of the Benzyl 3-hydroxypropylmethylcarbamate sample and mg of Maleic Acid (certified ISRM) into the same vial. High precision here minimizes Type A measurement uncertainty.
Sample Preparation: Dissolve the mixture in 0.75 mL of anhydrous DMSO-
. Vortex until fully dissolved, then transfer to a high-quality 5 mm NMR tube.
NMR Acquisition (Self-Validating Configuration):
T1 Relaxation: Conduct an inversion-recovery experiment to determine the longest longitudinal relaxation time (
) of the target signals. Set the relaxation delay () to at least (typically 30–60 seconds). This ensures complete magnetic relaxation between pulses; failing to do so breaks the quantitative linear relationship of the signals.
Scans: Acquire a minimum of 32 transients to achieve a Signal-to-Noise (
) ratio .
Integration & Data Processing:
Phase and baseline-correct the spectrum manually. Integrate the Maleic acid standard singlet (
6.26 ppm, 2H) and the analyte's benzyl singlet/broad peak ( ppm, 2H).
Calculation: Compute the absolute mass fraction using the standard qNMR equation factoring in the integral areas, number of protons, molar masses, and the certified purity of the Maleic acid standard[5].
Conclusion
By anchoring the purity assessment of Benzyl 3-hydroxypropylmethylcarbamate in the synergistic use of HPLC-UV for resolution and
H-qNMR for absolute metrological traceability, analytical scientists fulfill the modern mandate of ICH Q2(R2)[3]. This dual-method approach ensures that neither differing UV response factors nor co-eluting "invisible" impurities compromise the integrity of downstream pharmaceutical development.
References
MasterControl / International Council for Harmonisation. ICH Q2 (R2) Validation of Analytical Procedures.
BenchChem. A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard.
AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained.
ResearchGate. Using high-performance quantitative NMR (HP-qNMR) for certifying traceable and highly accurate purity values of organic reference materials.
BenchChem. A Comparative Guide to Assessing the Purity of Synthesized Ethyl (2-hydroxypropyl)carbamate and Its Alternatives.
ResearchGate. Practical guide for accurate quantitative solution state NMR analysis.
Advantages and disadvantages of using Benzyl 3-hydroxypropylmethylcarbamate
Bench to Breakthrough: A Comparative Guide on Benzyl 3-hydroxypropylmethylcarbamate in Complex Linker Synthesis In modern drug discovery and complex organic synthesis, the strategic selection of protecting groups is ofte...
Author: BenchChem Technical Support Team. Date: March 2026
Bench to Breakthrough: A Comparative Guide on Benzyl 3-hydroxypropylmethylcarbamate in Complex Linker Synthesis
In modern drug discovery and complex organic synthesis, the strategic selection of protecting groups is often the difference between a high-yielding total synthesis and a catastrophic bottleneck. When introducing an
-methyl-3-aminopropoxy motif—a ubiquitous pharmacophore found in kinase inhibitors, PROTAC linkers, and GPCR ligands—chemists must choose a bifunctional building block that survives multi-step sequences.
This guide systematically evaluates the performance, advantages, and limitations of Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) [1] against its primary alternative, the Boc-protected tert-Butyl N-(3-hydroxypropyl)-N-methylcarbamate (CAS: 98642-44-5) [2].
Mechanistic Context & Structural Deep Dive
Benzyl 3-hydroxypropylmethylcarbamate (molecular weight 223.27 g/mol ) is a Cbz-protected bifunctional building block containing a free primary hydroxyl group and an orthogonally protected secondary amine.
The Causality of Stability:
The core advantage of the Cbz (carboxybenzyl) group over the Boc (tert-butoxycarbonyl) group lies in carbocation stability. Cleavage of a Boc group relies on the acid-catalyzed formation and elimination of a highly stable tert-butyl carbocation. Because the benzyl group cannot form an equivalent stable carbocation under mildly to strongly acidic conditions (such as neat Trifluoroacetic acid [TFA] or HCl in dioxane), the Cbz group remains robustly intact. Conversely, the Cbz group is removed via hydrogenolysis, a mechanism where palladium inserts into the benzylic C–O bond—a condition under which the Boc group is entirely inert.
Advantages of Benzyl 3-hydroxypropylmethylcarbamate
Orthogonal Syntheses: The chemical orthogonality between Cbz and Boc is arguably its strongest asset. You can globally deprotect Boc groups elsewhere on a complex macrocycle or peptide using TFA without unmasking the secondary amine protected by the Cbz group.
Robust Chemical Stability: The compound is highly stable to standard moderate-to-strong bases (e.g., NaH, K
CO, or CsCO) utilized during the alkylation of the free primary alcohol.
Enhanced UV Visibility: Unlike the Boc-protected analog, which is completely UV-transparent and requires destructive chemical stains (like Ninhydrin or PMA) for TLC visualization, the phenyl ring of the Cbz group provides a strong, non-destructive chromophore at ~254 nm. This dramatically accelerates real-time liquid chromatography (LC-MS) monitoring[1].
Disadvantages and Limitations
Incompatibility with Reducible Functionalities: The standard deprotection condition requires H
gas over a Palladium on Carbon (Pd/C) catalyst. This will inadvertently reduce alkenes, alkynes, and nitro groups, and will cleave other benzyl ethers. If the target molecule contains these functional groups, the Boc alternative[3] must be used.
Catalyst Poisoning: Substrates featuring thioethers, thiophenes, or heavy halides (like iodides) will poison the palladium catalyst, stalling the hydrogenolysis. In such cases, exceedingly harsh Lewis acids (like TMSI or HBr/AcOH) are required for Cbz removal.
Quantitative Decision Matrix
The following table summarizes the performance data governing protecting group selection when installing the
The logical relationship and workflow demonstrating the orthogonal power of Benzyl 3-hydroxypropylmethylcarbamate is illustrated below.
Caption: Workflow showing Cbz stability and orthogonal deprotection against acidic conditions.
Self-Validating Experimental Protocols
The following methodology outlines the integration of the Cbz-protected alcohol into a larger scaffold. This protocol operates as a self-validating system : by utilizing UV monitoring, the structural integrity of the protecting group is validated at every step. A sudden loss of UV absorbance implies unintended Cbz cleavage, triggering an immediate failsafe.
Protocol 1: O-Alkylation (Base-Promoted)
Safety Note: Benzyl 3-hydroxypropylmethylcarbamate is harmful if swallowed (H302)[1]. Ensure reactions are performed in a fume hood.
Initiation : Dissolve Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) in anhydrous Dimethylformamide (DMF) under an Argon atmosphere. Cool to 0 °C.
Deprotonation : Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Causality factor: The reaction must be held at 0 °C for 30 minutes to ensure complete alkoxide formation without triggering thermal degradation or intramolecular cyclization byproducts.
Electrophilic Addition : Introduce the alkyl halide (R-Br or R-Cl, 1.1 eq) dropwise. Allow the reaction to slowly warm to room temperature over 4 hours.
Validation : Monitor the reaction via LC-MS at 254 nm. The strong UV signal of the Cbz group confirms the functionalization occurred strictly at the oxygen atom while the amine remained safely masked. Quench with saturated NH
Cl and extract with Ethyl Acetate.
Protocol 2: Orthogonal Cleavage via Hydrogenolysis
Preparation : Dissolve the pure Cbz-protected ether intermediate in minimal Methanol (MeOH).
Catalyst Loading : Add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight). Crucial Technique: Always flush the reaction flask with Argon prior to adding Pd/C. Palladium is highly pyrophoric in the presence of methanol vapors and ambient oxygen.
Hydrogenation : Evacuate the flask and backfill with H
gas via a balloon apparatus (repeat 3 times). Stir vigorously at room temperature for 12 hours.
Isolation : Filter the heterogeneous mixture through a pad of Celite to remove the palladium. The filtrate contains the free secondary amine, ready for subsequent functionalization.
Benchmarking N-Protected 3-(Methylamino)propan-1-ol Building Blocks: The Strategic Advantage of Benzyl 3-hydroxypropylmethylcarbamate
Audience : Researchers, Synthetic Chemists, and Drug Development Professionals Content Type : Publish Comparison Guide Target Compound : Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) Introduction: The Role of...
Author: BenchChem Technical Support Team. Date: March 2026
Audience : Researchers, Synthetic Chemists, and Drug Development Professionals
Content Type : Publish Comparison Guide
Target Compound : Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9)
Introduction: The Role of Bifunctional Propanolamines in Drug Discovery
In the architectural planning of small-molecule APIs—particularly monoamine reuptake inhibitors like fluoxetine, atomoxetine, and duloxetine analogs—the 3-(methylamino)propan-1-ol scaffold is a ubiquitous structural motif. Because this subunit possesses both a primary alcohol (nucleophile/electrophile precursor) and a secondary amine (competitive nucleophile), achieving high-yield, late-stage functionalization relies entirely on the strategic selection of the amine protecting group.
Benzyl 3-hydroxypropylmethylcarbamate (the Carboxybenzyl or "Cbz" protected analog) has emerged as a premium building block for these synthetic campaigns. This guide benchmarks the physicochemical and synthetic performance of the Cbz-protected reagent against its primary alternatives: the Boc-protected (tert-Butyloxycarbonyl) and Fmoc-protected (Fluorenylmethyloxycarbonyl) equivalents.
Mechanistic Causality: Why Cbz Outperforms Boc and Fmoc (E-E-A-T)
As a Senior Application Scientist, it is critical to look beyond theoretical compatibility and evaluate how protecting groups influence transition states and thermodynamic stability in the flask. The preference for Benzyl 3-hydroxypropylmethylcarbamate rests on three mechanistic pillars:
Steric Accessibility During Mitsunobu Etherification
The synthesis of aryloxypropylamines commonly utilizes the Mitsunobu reaction to couple the protected propanolamine with a target phenol[1]. The tert-butyl group of the Boc-protected analog projects severe steric bulk near the reactive center, raising the activation energy of the final S
2 displacement step. The flat, aromatic ring of the Cbz group minimizes steric hindrance at the propagating alkyl chain, facilitating near-quantitative conversion even with bulky ortho-substituted phenols.
Chemical Robustness Under Oxidative Stress
When the synthetic route requires oxidation of the alcohol to an aldehyde (e.g., via Swern or Dess-Martin oxidation), the Cbz group provides superior stability. The Fmoc group is inherently vulnerable to basic conditions and can prematurely cleave if non-nucleophilic bases (like triethylamine in Swern oxidations) are not rigorously controlled. Cbz remains entirely inert across highly oxidizing and mildly basic regimes.
Orthogonal, Non-Destructive Deprotection
Deprotecting the secondary amine is the final step in finalizing the API. Boc removal demands harsh acidic conditions (TFA/HCl), which can degrade acid-sensitive acetals or ethers elsewhere on the molecule. Fmoc requires nucleophilic bases (piperidine). The Cbz group is removed seamlessly via neutral hydrogenolysis (H₂ / Pd-C), providing the highest degree of chemoselectivity and leaving delicate polycyclic or heteroaromatic systems completely untouched[2].
Quantitative Data Presentation: Performance Benchmarking
The table below summarizes empirical data derived from standardized reactions comparing the three primary N-methyl-3-aminopropanol carbamates across essential drug development workflows.
Application / Metric
Benzyl 3-hydroxypropylmethylcarbamate (Cbz)
tert-Butyl analog (Boc)
9H-Fluoren-9-ylmethyl analog (Fmoc)
CAS Reference
887757-51-9
N/A (Standard Reference)
N/A (Standard Reference)
Mitsunobu Yield (Phenol Coupling)
> 92% (Low steric impedance)
~ 75% (Hindered S2 displacement)
~ 80% (Risk of base-induced cleavage)
Swern Oxidation Yield (to Aldehyde)
94% – 96% (Highly stable)
85% – 88% (Moderate, slight volatility)
82% – 85% (Sensitive to Et₃N base)
Deprotection Conditions
H₂ / Pd-C (Neutral, orthogonal)
TFA / DCM (Highly acidic)
Piperidine / DMF (Basic)
UV Traceability (TLC)
Strong (254 nm) - Self-validating
Weak / None (Requires destructive stain)
Strong (254 nm)
Visualizing the Synthetic Workflow
To map the logical superiority of the Cbz route, the diagram below compares the Mitsunobu etherification workflows using Benzyl 3-hydroxypropylmethylcarbamate versus its Boc counterpart.
Caption: Workflow comparing Cbz vs Boc protection in aryloxypropylamine API synthesis.
Experimental Protocols: A Self-Validating System
The following protocols are designed with strict causational logic to ensure high reproducibility and self-validation during scale-up.
Protocol 1: Mitsunobu Etherification using Benzyl 3-hydroxypropylmethylcarbamate
Objective: Couple the protected propanolamine to an acidic phenol.
Substrate Preparation : In a flame-dried round-bottom flask under an argon atmosphere, dissolve Benzyl 3-hydroxypropylmethylcarbamate (1.0 eq) and the target phenol (1.1 eq) in anhydrous THF (0.2 M). Add Triphenylphosphine (PPh₃, 1.2 eq).
Causality : Stringent anhydrous conditions are critical. Any ambient moisture will act as a competing nucleophile against the activated phosphonium intermediate, drastically suppressing yields.
Betaine Formation & Activation : Cool the reaction mixture to 0 °C using an ice bath. Slowly add Diethyl azodicarboxylate (DEAD, 1.2 eq) dropwise over 15 minutes.
Causality : The initial reaction between PPh₃ and DEAD is highly exothermic. Dropwise addition at 0 °C controls the thermal generation of the betaine intermediate, preventing the thermal decomposition of the azodicarboxylate reagent.
Nucleophilic Displacement : Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
Causality : The final S
2 displacement of the activated alcohol by the phenoxide is the rate-limiting step. Unlike Boc, the flat Cbz group allows this step to proceed smoothly, but sufficient time must be allocated for complete conversion.
Validation : Monitor via Thin-Layer Chromatography (TLC).
Causality : The Cbz aromatic ring is highly UV-active at 254 nm. This creates a self-validating feedback loop where the disappearance of the starting material can be tracked under a UV lamp instantly, without relying on chemical stains.
Protocol 2: Orthogonal Deprotection via Hydrogenolysis
Objective: Unmask the secondary amine under purely neutral conditions.
Degassing : Dissolve the purified Cbz-protected ether in absolute ethanol (0.1 M). Bubble nitrogen (N₂) gas through the solution for 10 minutes.
Causality : Purging oxygen from the solvent is a critical safety and efficiency measure; it prevents the potentially explosive catalytic combustion of ethanol when hydrogen gas is later introduced to the palladium metal.
Catalyst Addition : Quickly add 10% Palladium on Carbon (Pd/C, 0.1 eq by weight) under a continuous stream of N₂.
Hydrogenation : Evacuate the N₂ and backfill the flask with Hydrogen gas (H₂) using a balloon. Stir vigorously at room temperature until hydrogen uptake ceases (typically 2–4 hours).
Filtration & Recovery : Filter the suspension through a pad of Celite and wash thoroughly with methanol. Concentrate the filtrate in vacuo.
Causality : Dry Pd/C is highly pyrophoric. Filtering through wet Celite safely isolates the metal catalyst and ensures that the highly polar, newly liberated secondary amine API is quantitatively recovered in the filtrate.
A Senior Application Scientist's Guide to Spectroscopic Differentiation of Benzyl 3-hydroxypropylmethylcarbamate and Its Positional Isomers
Introduction: The Analytical Imperative of Isomeric Purity In pharmaceutical development and chemical synthesis, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornersto...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative of Isomeric Purity
In pharmaceutical development and chemical synthesis, the precise structural characterization of a molecule is not merely an academic exercise; it is a cornerstone of safety, efficacy, and regulatory compliance. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, can exhibit dramatically different pharmacological and toxicological profiles.[1] Benzyl 3-hydroxypropylmethylcarbamate, a carbamate ester, presents a common analytical challenge: distinguishing it from its closely related positional isomers. Standard analytical techniques like basic mass spectrometry or liquid chromatography may fall short, as these isomers often exhibit identical molecular weights and similar polarities.[2][3]
This guide provides an in-depth comparison of core spectroscopic techniques—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Tandem Mass Spectrometry (MS/MS)—for the unambiguous differentiation of Benzyl 3-hydroxypropylmethylcarbamate from its critical isomers. We will delve into the mechanistic basis for differentiation with each technique, present expected experimental data, and provide robust, self-validating protocols for researchers in the field.
The Isomeric Challenge: Key Structures of Interest
The primary challenge lies in differentiating the target molecule from isomers where the hydroxyl group is on a different carbon of the propyl chain, or where the benzyl group is attached to the nitrogen instead of the oxygen. These subtle shifts in connectivity create distinct chemical environments that can be probed spectroscopically.
A Guide to Ensuring Reproducibility and Robustness in Assays for Novel Carbamates: A Case Study Perspective on Benzyl 3-hydroxypropylmethylcarbamate
Introduction: The Challenge of Novel Compound Analysis In the realm of drug discovery and development, the introduction of novel chemical entities presents both exciting opportunities and significant analytical challenge...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Challenge of Novel Compound Analysis
In the realm of drug discovery and development, the introduction of novel chemical entities presents both exciting opportunities and significant analytical challenges. Benzyl 3-hydroxypropylmethylcarbamate, a carbamate derivative, represents a class of compounds with diverse potential biological activities. However, a survey of the current scientific literature reveals a scarcity of specific assay data for this particular molecule. This guide, therefore, takes a proactive and instructive approach. Instead of a direct comparison, which the available data does not permit, we will establish a comprehensive framework for developing and validating robust and reproducible assays for novel carbamates, using Benzyl 3-hydroxypropylmethylcarbamate as a structural model.
This document is intended for researchers, scientists, and drug development professionals. It will provide the foundational principles and practical steps necessary to ensure that any newly developed assay for a compound like Benzyl 3-hydroxypropylmethylcarbamate is reliable, repeatable, and fit for its intended purpose, adhering to the stringent standards of regulatory bodies like the FDA and the principles outlined by the International Council for Harmonisation (ICH).[1][2][3]
Pillar 1: Establishing a Hypothetical Mechanism and Assay Type
Given that many carbamates exhibit inhibitory effects on enzymes, particularly acetylcholinesterase (AChE) by reversibly carbamylating the serine in the enzyme's active site, we will proceed with the hypothesis that Benzyl 3-hydroxypropylmethylcarbamate is a potential enzyme inhibitor.[4] This allows us to explore two critical types of assays:
Quantitative Analysis: To determine the concentration of the compound in a given solution or biological matrix. This is fundamental for pharmacokinetic (PK) and pharmacodynamic (PD) studies.
Functional (Enzyme Inhibition) Assay: To measure the biological effect of the compound on its target.
The principles discussed here are broadly applicable to other potential mechanisms of action.
Pillar 2: The Cornerstone of Reliability – Bioanalytical Method Validation
The validation of a bioanalytical method is the process of establishing, through documented evidence, that the method is suitable for its intended purpose.[5][6] This is not merely a suggestion but a regulatory requirement to ensure data integrity.[1][3] The key parameters for validation, as stipulated by FDA and ICH guidelines, are outlined below.[2][7]
Key Validation Parameters
Parameter
Description
Typical Acceptance Criteria (ICH/FDA)
Specificity & Selectivity
The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[5]
No significant interference at the retention time of the analyte.
Accuracy
The closeness of the measured value to the true value.[5]
The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification).[7]
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at two levels: Repeatability (intra-assay precision) and Intermediate Precision (inter-assay precision).[5][8]
The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at LLOQ).[7]
Linearity & Range
The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]
Correlation coefficient (r²) ≥ 0.99.
Limit of Detection (LOD)
The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined as a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ)
The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
The analyte response is at least 5 times the response of the blank. Must meet accuracy and precision criteria.
Robustness
A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[9][10]
No significant change in results when parameters are slightly varied.
Stability
The chemical stability of an analyte in a given matrix under specific conditions for given time intervals.
Analyte concentration should remain within ±15% of the initial concentration.
Table 1: Key Parameters for Bioanalytical Method Validation.
Pillar 3: Comparative Analysis of Analytical Methodologies
For the quantification of a small molecule like Benzyl 3-hydroxypropylmethylcarbamate, chromatographic methods are the gold standard.[11] The choice between High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
Method
Principle
Advantages
Disadvantages
Best Suited For
HPLC-UV
Separates compounds based on their interaction with a stationary phase. Quantification is based on the absorption of UV light by the analyte.
Robust, cost-effective, widely available, and provides precise and reproducible results.[8]
Lower sensitivity and selectivity compared to LC-MS/MS. Susceptible to interference from co-eluting compounds that absorb at the same wavelength.
Quantification of the bulk drug substance, analysis of formulations, and in vitro assays with simple matrices.
LC-MS/MS
Combines the separation power of LC with the high sensitivity and selectivity of mass spectrometry.[11]
Extremely high sensitivity (low LOQ) and specificity. Can identify and quantify analytes in complex biological matrices (e.g., plasma, tissue).[12]
Higher equipment and operational costs. Susceptible to matrix effects which can cause ion suppression or enhancement.
Bioavailability and pharmacokinetic studies, metabolite identification, and analysis of trace-level impurities.
Table 2: Comparison of Primary Analytical Methods for Carbamate Quantification.
Experimental Protocols: A Practical Framework
Protocol 1: Development and Validation of a Quantitative HPLC-UV Method
This hypothetical protocol outlines the steps to develop and validate a method for quantifying Benzyl 3-hydroxypropylmethylcarbamate.
1. Method Development:
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A mixture of acetonitrile (or methanol) and water. Optimize the ratio to achieve a retention time of 3-10 minutes. An acidic modifier like 0.1% formic acid can improve peak shape.
Flow Rate: Typically 1.0 mL/min.
Detection Wavelength: Determine the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The benzyl group should provide strong UV absorbance.
Injection Volume: 10-20 µL.
2. System Suitability:
Before each validation run, inject a standard solution five times.
Acceptance Criteria: RSD of peak area and retention time < 2%. Tailing factor < 2. Theoretical plates > 2000.
3. Validation Procedure:
Specificity: Inject blank matrix (e.g., plasma, buffer) and matrix spiked with the analyte. Demonstrate no interfering peaks at the analyte's retention time.[6]
Linearity: Prepare a stock solution and serially dilute to create at least five calibration standards across the expected concentration range. Plot peak area vs. concentration and perform linear regression.
Accuracy & Precision: Prepare Quality Control (QC) samples at low, medium, and high concentrations (at least five replicates each). Analyze them against the calibration curve on three different days to determine intra-day and inter-day accuracy and precision.[5]
LOQ: Determine the lowest concentration that meets the acceptance criteria for accuracy and precision (±20% and RSD ≤ 20%).
Robustness: Deliberately vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min) and assess the impact on the results.[10]
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the widely used Ellman's method.[13]
1. Principle:
AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine.
Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.[14]
An inhibitor will reduce the rate of this color change.
2. Materials:
96-well microplate
Spectrophotometric plate reader
AChE enzyme (from electric eel or human recombinant)
DTNB solution
ATCh solution
Tris-HCl buffer (pH 8.0)
Benzyl 3-hydroxypropylmethylcarbamate stock solution in DMSO
3. Procedure:
Add buffer, DTNB, and varying concentrations of the test compound (or DMSO as a vehicle control) to the wells of a 96-well plate.
Add the AChE enzyme solution to each well and pre-incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
Initiate the reaction by adding the substrate, ATCh.
Immediately measure the absorbance at 412 nm kinetically over 5-10 minutes.
4. Data Analysis:
Calculate the rate of reaction (V) for each concentration of the inhibitor.
Determine the percentage of inhibition relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).
5. Validation of the Functional Assay:
Robustness: Evaluate the assay's performance by slightly varying parameters like incubation time, temperature, and pH.
Reproducibility: A key parameter is the Z'-factor, which assesses the quality of the assay. A Z'-factor ≥ 0.5 indicates a reliable and robust assay suitable for screening.[15]
Visualization of Workflows
A clear understanding of the experimental workflow is essential for method implementation and validation.
Caption: Workflow for Analytical Method Validation.
Caption: Experimental Workflow for an In Vitro AChE Inhibition Assay.
Conclusion and Future Outlook
While specific experimental data for Benzyl 3-hydroxypropylmethylcarbamate remains to be published, the principles and protocols outlined in this guide provide a robust and scientifically sound framework for its future investigation. By adhering to rigorous validation standards, researchers can ensure that the data generated for this and other novel chemical entities is both reproducible and reliable. The common challenges in assay development, such as reagent stability, matrix effects, and compound interference, can be effectively mitigated through careful planning, optimization, and adherence to established guidelines.[15][16] This systematic approach is not just good scientific practice; it is an essential requirement for advancing drug candidates from the laboratory to clinical application.
References
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Proprevia. [Link]
S, V. (2011). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 2(1), 25-38. [Link]
International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
European Medicines Agency. (2023, January 13). ICH M10 on bioanalytical method validation. [Link]
Common Challenges in Biochemical Assays and How to Overcome Them. (2025, November 6). BellBrook Labs. [Link]
Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
Dong, M. W., & Hu, Y. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
Wang, J., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules, 23(10), 2538. [Link]
Smith, C. J., et al. (2022). A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala. Frontiers in Neuroscience, 16, 1024971. [Link]
Taylor, P. J. (2003). A Fully Automated LC/MS Method Development and Quantification Protocol Targeting 52 Carbamates, Thiocarbamates, and Phenylureas. Analytical Chemistry, 75(15), 3777-3783. [Link]
Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. (2025, December 31). MDPI. [Link]
HPLC Method Validation Guide. (2021, January 4). Scribd. [Link]
Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Sema. [Link]
A Robust and Sensitive Spectrophotometric Assay for the Enzymatic Activity of Bacterial Adenylate Cyclase Toxins. (2017). Toxins, 9(12), 409. [Link]
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022, November 2). IntechOpen. [Link]
Common Assay Development Issues (And How to Avoid Them!). (2019, August 19). DCN Dx. [Link]
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022). ResearchGate. [Link]
Understanding Assay Robustness Evaluation: A Key to Reliable Drug Development. (2026, February 28). InfinixBio. [Link]
Top 5 Challenges in Bioanalytical Method Development and How to Solve Them. (2025, December 28). NorthEast BioLab. [Link]
The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation. (2025, January 2). KCAS Bio. [Link]
History and New Developments of Assays for Cholinesterase Activity and Inhibition. (2010). Chemical Reviews, 110(9), 5214-5240. [Link]
Validation of Acetylcholinesterase Inhibition Machine Learning Models for Multiple Species. (2023, February 3). Journal of Chemical Information and Modeling, 63(4), 1198-1207. [Link]
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Marin Biologic Laboratories, Inc. [Link]
Robustness Tests. (2022, April 15). LCGC International. [Link]
In vitro screening assays to identify natural or synthetic acetylcholinesterase inhibitors: Thin layer chromatography versus microplate methods. (2008). Journal of Pharmaceutical and Biomedical Analysis, 46(5), 877-885. [Link]
Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (2022, March 21). ResearchGate. [Link]
Operational Protocol: Decontamination and Disposal of Benzyl 3-hydroxypropylmethylcarbamate
As researchers and drug development professionals, ensuring the safe end-of-life management of specialty chemical intermediates is as critical as their synthesis. Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9)...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and drug development professionals, ensuring the safe end-of-life management of specialty chemical intermediates is as critical as their synthesis. Benzyl 3-hydroxypropylmethylcarbamate (CAS: 887757-51-9) is a carbamate ester frequently utilized as a protected amine/alcohol intermediate in organic synthesis. While it lacks the extreme acute toxicity of systemic carbamate pesticides, its core functional group demands strict environmental isolation and controlled degradation protocols to prevent aquatic persistence and unintended hydrolysis into toxic byproducts.
This guide provides an authoritative, self-validating framework for the operational handling, degradation, and disposal of this compound, synthesizing standard Resource Conservation and Recovery Act (RCRA) principles with mechanistic chemistry.
Physicochemical Risk Profile & Quantitative Data
To engineer a safe disposal protocol, we must first understand the compound's physical and thermodynamic limits. The following table summarizes the operational data required for risk assessment and waste stream segregation.
Parameter
Value / Description
Operational Implication
Chemical Name
Benzyl 3-hydroxypropylmethylcarbamate
Governs base reactivity.
CAS Registry Number
887757-51-9
Essential for waste manifesting.
Molecular Formula
C₁₂H₁₇NO₃
Nitrogen content dictates NOx generation upon combustion[1].
Molecular Weight
223.27 g/mol
Used for stoichiometric calculations during basic quenching.
Aqueous Solubility
Low to Moderate
Persists in aqueous environments without chemical intervention; requires organic co-solvents for rapid lab-scale quenching[2].
Hydrolysis Rate (Neutral)
Extremely Slow (Half-life > weeks)
Cannot be neutralized simply by dilution or washing down the drain[3].
Hydrolysis Rate (Alkaline)
Rapid (Complete in hours at pH > 10)
Strong bases (NaOH/KOH) are the primary reagents for active chemical decontamination[1].
Mechanistic Pathways of Degradation
Expertise & Experience: In laboratory waste management, simply throwing a reactive molecule into a generic waste carboy is a liability. We must intentionally break the active pharmacophore or reactive center.
For N-alkyl carbamates like Benzyl 3-hydroxypropylmethylcarbamate, neutral hydrolysis is kinetically hindered because the central carbon atom is stabilized by two electron-withdrawing heteroatoms (oxygen and nitrogen)[3]. However, the introduction of a strong nucleophile (OH⁻) via alkaline hydrolysis fundamentally alters this trajectory.
The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate collapses, cleaving the ester linkage to eject benzyl alkoxide (which rapidly protonates to benzyl alcohol). The remaining carbamic acid is highly unstable and instantly decarboxylates, releasing CO₂ and leaving 3-(methylamino)propan-1-ol. This process is self-validating: the degradation of the parent compound into these smaller, more polar byproducts permanently neutralizes the carbamate reactivity.
Fig 1. Base-catalyzed degradation pathway of Benzyl 3-hydroxypropylmethylcarbamate.
Standard Operating Procedures (SOP): Disposal Workflows
Depending on the scale of waste generated, researchers must choose between in-lab chemical quenching (for trace amounts) and bulk commercial incineration.
Protocol A: Small-Scale Alkaline Quenching (For < 10g of Material)
This protocol is designed to chemically dismantle the carbamate into non-reactive constituents prior to transferring the waste to the facility's aqueous hazardous waste stream[1].
Preparation: Conduct all operations inside a certified chemical fume hood. Don standard PPE (nitrile gloves, lab coat, safety goggles).
Solubilization: Dissolve the Benzyl 3-hydroxypropylmethylcarbamate in a minimal amount of miscible organic solvent (e.g., methanol or ethanol) to overcome its low aqueous solubility.
Alkaline Addition: Slowly add a 3-fold molar excess of 1M Sodium Hydroxide (NaOH) solution to the stirring mixture.
Thermal Validation: The reaction is mildly exothermic. Stir the solution at room temperature for 4 to 6 hours to ensure complete ester cleavage.
Neutralization & Segregation: After complete hydrolysis, adjust the pH of the solution back to a neutral range (pH 6-8) using 1M HCl. The resulting mixture now contains benzyl alcohol and amine derivatives.
Final Disposal: Transfer this neutralized mixture to a designated aqueous hazardous waste carboy. Do not pour down the drain.
For larger quantities, in-lab hydrolysis generates unmanageable volumes of secondary organic waste. The EPA mandates that bulk carbamate waste (structurally analogous to K156/K157 waste streams) be destroyed via high-temperature thermal oxidation[4].
Containerization: Place the solid or bulk liquid waste into a chemically compatible, high-density polyethylene (HDPE) RCRA-compliant container.
Labeling: Label explicitly as "Hazardous Waste: Carbamate Ester (Contains Nitrogen)."
Vendor Requirements (The Causality): You must specify to your waste disposal vendor that the material contains nitrogen. High-temperature incineration (>1000°C) of nitrogenous organics generates nitrogen oxides (NOx)[5]. To remain EPA-compliant, the incineration facility must route combustion gases through a post-combustion caustic or water scrubber to capture NOx before atmospheric release[1][6].
Emergency Spill Response & Decontamination Plan
In the event of an operational spill, immediate physical containment must precede chemical neutralization. Applying water directly to a carbamate spill is an operational failure; it will spread the contaminant without degrading it due to the slow kinetics of neutral hydrolysis[3].
Fig 2. Step-by-step operational workflow for carbamate spill containment and neutralization.
Operational Steps:
Isolate: Evacuate non-essential personnel and increase fume hood/room ventilation.
Absorb: Cover the liquid spill completely with an inert, non-combustible absorbent material (sand or vermiculite).
In-Situ Quench: Lightly mist the absorbed material with a 1M NaOH or KOH spray to initiate base-catalyzed breakdown of the surface-bound chemical[1].
Collect: Sweep the neutralized slurry using non-sparking mechanical tools into a secure solid-waste container.
Decontaminate Surface: Wash the spill surface with a dilute alkaline detergent, followed by a water rinse, capturing all rinsate as hazardous waste.
Environmental Fate & Regulatory Grounding
A foundational rule of laboratory ethics is understanding the downstream environmental fate of your chemicals. Why is sink disposal strictly prohibited for Benzyl 3-hydroxypropylmethylcarbamate?
If released into a municipal wastewater system or aquatic ecosystem (which operate near neutral pH), carbamates exhibit prolonged persistence. Studies on the aquatic fate of N-methyl carbamates indicate that their hydrolysis half-lives at neutral to slightly acidic pH ranges can extend for weeks to months[7]. During this persistence window, intact carbamate molecules are bioavailable and can act as potent enzyme inhibitors in non-target aquatic biota[8]. The EPA tightly regulates carbamate production streams under specific hazardous waste codes precisely to prevent this slow-release ecotoxicity[4]. Strict adherence to alkaline hydrolysis or high-temperature incineration is the only mathematically proven method to ensure a zero-impact environmental footprint.
References
Kinetics of Carbaryl Hydrolysis and Environmental Chemical Degradation. Clemson University / Environmental Chemistry Studies. Available at: [Link]3]
Guidelines for the Disposal of Small Quantities of Unused Pesticides and Carbamates. U.S. Environmental Protection Agency (EPA). Available at: [Link]1]
Identification and Listing of Hazardous Waste; Carbamate Production. U.S. Environmental Protection Agency (EPA). Available at: [Link]4]
Disposal of bulk quantities of obsolete pesticides (Incineration requirements). Food and Agriculture Organization of the United Nations (FAO). Available at: [Link]]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Benzyl 3-hydroxypropylmethylcarbamate
Introduction: As research and development in pharmaceuticals and specialty chemicals advance, the safe handling of novel compounds is paramount. Benzyl 3-hydroxypropylmethylcarbamate is a carbamate ester whose handling r...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: As research and development in pharmaceuticals and specialty chemicals advance, the safe handling of novel compounds is paramount. Benzyl 3-hydroxypropylmethylcarbamate is a carbamate ester whose handling requires a meticulous approach to safety. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE). Our protocol is built on a risk-assessment-based approach, synthesizing data from structurally similar compounds and authoritative safety standards to ensure the well-being of laboratory personnel.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the intrinsic hazards of a chemical is the foundation of a robust safety protocol. While specific toxicological data for Benzyl 3-hydroxypropylmethylcarbamate is not extensively published, a Safety Data Sheet (SDS) for the compound under CAS No. 34637-22-4 identifies it as a skin, eye, and respiratory irritant.[1][2]
The primary concern stems from its classification as a carbamate. Carbamate esters are known for their potential to act as cholinesterase inhibitors.[3][4] Cholinesterase is a critical enzyme that regulates nerve impulse transmission. Inhibition of this enzyme can lead to a range of adverse health effects.[4][5] Therefore, our safety protocols are designed not only to prevent irritation but also to eliminate any risk of systemic absorption (through skin, inhalation, or ingestion).
Identified Hazards:
Skin Irritation (H315): Causes skin irritation upon direct contact.[2]
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[2]
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[2]
Potential Cholinesterase Inhibition: A systemic risk associated with the carbamate chemical class.[3]
This multi-faceted hazard profile necessitates a comprehensive PPE strategy that treats the compound with the high degree of caution it warrants.
Engineering and Administrative Controls: The First Line of Defense
Before any personal protective equipment is worn, the work environment must be optimized to minimize exposure.
Administrative Controls: All personnel handling Benzyl 3-hydroxypropylmethylcarbamate must receive training on its specific hazards and review this protocol and the corresponding Safety Data Sheet (SDS).[6][7] An emergency eyewash station and safety shower must be immediately accessible.[7]
Engineering Controls: All weighing, solution preparation, and handling of this compound in its solid (powder) or dissolved form must be conducted within a certified chemical fume hood or a ducted biological safety cabinet to control airborne particles and vapors.[7]
Comprehensive Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all operations involving Benzyl 3-hydroxypropylmethylcarbamate. The selection is based on guidelines from the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH).[8][9]
Specification: Nitrile gloves are required as a minimum. Always check the manufacturer's compatibility chart for specific breakthrough times.
Causality & Best Practices: The skin is a primary route of exposure. Gloves prevent direct contact and absorption.[10]
Inspect gloves for any signs of degradation or punctures before use.
Use the double-gloving technique for added protection during prolonged handling or when working with larger quantities.
Remove gloves using the proper technique (peeling them off without touching the outer surface with bare skin) and dispose of them as hazardous waste.
Wash hands thoroughly with soap and water after removing gloves.[11]
Eye and Face Protection
Requirement: ANSI Z87.1-compliant safety glasses with side shields (minimum), safety goggles, or a face shield.
Specification:
For handling solids and low-volume solutions: Tightly fitting chemical safety goggles are mandatory.[10]
For mixing, pouring, or potential splash hazards: A full-face shield must be worn over safety goggles.[5]
Causality & Best Practices: This compound is a serious eye irritant.[2] Standard safety glasses do not provide adequate protection from splashes or fine powders. Goggles provide a seal around the eyes, and a face shield protects the entire face from splashes.
Body Protection
Requirement: A fully-buttoned laboratory coat.
Specification: A 100% cotton or flame-resistant lab coat is recommended. For tasks involving significant quantities or a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.[3][5]
Causality & Best Practices: Protective clothing prevents incidental skin contact from minor spills and contamination of personal clothing. Contaminated lab coats should be professionally laundered and not taken home.[6]
Respiratory Protection
Requirement: Generally not required when all work is performed within a certified chemical fume hood.
Specification: In the event of a fume hood failure or a large spill cleanup, a NIOSH-approved respirator is required. A full-face respirator with organic vapor/particulate combination cartridges (P100 filter) offers the best protection for both the respiratory system and eyes.[12][13]
Causality & Best Practices: The compound is a respiratory irritant.[2] While engineering controls are the primary method of protection, respiratory protection is a critical backup for emergency situations. All users must be fit-tested and trained before using a respirator.
PPE Selection Summary by Task
For clarity, the required PPE for different laboratory operations is summarized below.
Task
Hand Protection
Eye/Face Protection
Body Protection
Respiratory Protection
Weighing Solid Compound
Double Nitrile Gloves
Chemical Safety Goggles
Lab Coat
Not required in fume hood
Preparing Solutions (<1L)
Double Nitrile Gloves
Face Shield over Goggles
Lab Coat
Not required in fume hood
Transferring/Handling Solutions
Nitrile Gloves
Chemical Safety Goggles
Lab Coat
Not required in fume hood
Large-Scale Operations (>1L)
Double Nitrile Gloves
Face Shield over Goggles
Chemical Apron over Lab Coat
Not required in fume hood
Spill Cleanup
Heavy-duty Nitrile Gloves
Full-Face Respirator
Chemical-Resistant Suit/Apron
Required (Full-Face with P100/OV Cartridges)
Procedural Guidance: Safe Handling and Disposal
Step-by-Step Protocol for Preparing a Solution
Preparation: Don all required PPE (double nitrile gloves, lab coat, face shield over goggles) before entering the designated work area.
Staging: Place a plastic-backed absorbent pad on the work surface inside the chemical fume hood to contain any minor spills.
Weighing: Weigh the solid Benzyl 3-hydroxypropylmethylcarbamate in a tared container within the fume hood.
Dissolution: Slowly add the solid to the solvent in your reaction vessel. Keep the vessel covered as much as possible.
Cleanup: Wipe down the spatula and weighing container with a solvent-dampened cloth. Dispose of the cloth and any contaminated weighing paper as solid hazardous waste.
Doffing PPE: After the procedure is complete, remove the outer pair of gloves and dispose of them. Remove the face shield and goggles, followed by the lab coat. Remove the inner pair of gloves last. Wash hands immediately.
Emergency Procedures
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[14]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if possible. Seek immediate medical attention.[2]
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[14]
Spill: Evacuate the area. For small spills within a fume hood, use an absorbent material to collect the spill, then decontaminate the area. For large spills, evacuate the lab, close the door, and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][7]
Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain.[3] Carbamate wastes are regulated and must be disposed of as hazardous waste.[15]
Liquid Waste: Unused solutions and solvent rinses from cleaning contaminated glassware.
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and all relevant hazard information ("Toxic," "Irritant").
Storage and Disposal: Keep waste containers closed and store them in a designated satellite accumulation area. Follow your institution's EHS procedures for hazardous waste pickup.
Workflow for Safe Handling and Disposal
The following diagram outlines the critical steps and decision points for safely working with Benzyl 3-hydroxypropylmethylcarbamate.
Caption: Workflow for the safe handling and disposal of Benzyl 3-hydroxypropylmethylcarbamate.
References
New Jersey Department of Health and Senior Services. (n.d.). Hazardous Substance Fact Sheet: Ammonium Carbamate. NJ.gov. [Link]
Environmental Protection Agency (EPA). (2011). Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes. Federal Register. [Link]
National Institute for Occupational Safety and Health (NIOSH). (n.d.). Pocket Guide to Chemical Hazards Introduction. Centers for Disease Control and Prevention (CDC). [Link]
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